L748337
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[[3-[(2S)-3-[2-[4-(benzenesulfonamido)phenyl]ethylamino]-2-hydroxypropoxy]phenyl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O5S/c1-20(30)28-17-22-6-5-7-25(16-22)34-19-24(31)18-27-15-14-21-10-12-23(13-11-21)29-35(32,33)26-8-3-2-4-9-26/h2-13,16,24,27,29,31H,14-15,17-19H2,1H3,(H,28,30)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIONHVPTYTSHZ-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC(=CC=C1)OCC(CNCCC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCC1=CC(=CC=C1)OC[C@H](CNCCC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244192-94-7 | |
| Record name | L 748,337 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0244192947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
L748337: A Comprehensive Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
L748337 is a potent and selective antagonist of the human β3-adrenergic receptor (β3-AR), a member of the G-protein coupled receptor (GPCR) superfamily. While classically defined as an antagonist due to its ability to block agonist-induced cyclic adenosine monophosphate (cAMP) accumulation, this compound exhibits functional selectivity, also known as biased agonism. It independently activates the mitogen-activated protein kinase (MAPK) signaling pathway through a Gαi/o-dependent mechanism. This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its binding affinity, functional activity, and downstream signaling effects. Furthermore, it includes comprehensive experimental protocols for key assays used to characterize this compound and visual representations of its signaling pathways and experimental workflows.
Core Mechanism of Action: β3-Adrenergic Receptor Antagonism and Biased Agonism
This compound is a competitive antagonist at the human β3-adrenergic receptor.[1] Its primary mechanism involves binding to the receptor and blocking the canonical Gαs-mediated signaling cascade, thereby inhibiting the production of the second messenger cAMP.[1][2] This antagonistic activity is potent and selective for the β3-AR over β1-AR and β2-AR subtypes.[1][3][4]
A critical aspect of this compound's pharmacology is its demonstration of biased agonism.[2][5] While it antagonizes the Gαs pathway, it simultaneously acts as an agonist to stimulate the MAPK signaling pathway, specifically leading to the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (Erk1/2) and p38 MAPK.[2][5] This activation is mediated through the Gαi/o protein, as evidenced by its sensitivity to pertussis toxin.[2][5] This dual functionality highlights the complexity of GPCR signaling and the ability of ligands to stabilize distinct receptor conformations that preferentially couple to different downstream effectors.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the interaction of this compound with adrenergic receptors and its functional consequences.
Table 1: Binding Affinity of this compound for Human Adrenergic Receptors
| Receptor Subtype | Ki (nM) |
| β3-Adrenergic Receptor | 4.0[1][3][4] |
| β1-Adrenergic Receptor | 390[1][3][4] |
| β2-Adrenergic Receptor | 204[1][3][4] |
Table 2: Functional Activity of this compound
| Assay | Parameter | Value | Cell Line |
| cAMP Accumulation (in response to Isoproterenol) | IC50 (nM) | 6 | CHO cells expressing human β3-AR |
| Erk1/2 Phosphorylation | pEC50 | 11.6[4][5] | CHO-K1 cells expressing human β3-AR |
| p38 MAPK Phosphorylation | pEC50 | 5.7[2] | CHO-K1 cells expressing human β3-AR |
Signaling Pathways
The signaling pathways modulated by this compound are multifaceted, reflecting its role as a biased agonist.
Experimental Protocols
The following protocols are representative of the key experiments used to elucidate the mechanism of action of this compound.
Radioligand Binding Assay for Adrenergic Receptor Affinity
This protocol is adapted from methodologies used in the characterization of β-adrenergic receptor ligands.
Objective: To determine the binding affinity (Ki) of this compound for human β1, β2, and β3-adrenergic receptors.
Materials:
-
Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing human β1, β2, or β3-adrenergic receptors.
-
[125I]-(−)-cyanopindolol (ICYP) as the radioligand.
-
This compound (unlabeled).
-
Propranolol (for non-specific binding determination).
-
Assay Buffer: 75 mM Tris-HCl, 12.5 mM MgCl2, 2 mM EDTA, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
In a 96-well plate, combine membrane preparations (2-15 µg of protein) with varying concentrations of this compound (e.g., 0.1 nM to 100 µM).
-
Add a fixed concentration of [125I]-ICYP (e.g., 60-80 pM).
-
For the determination of non-specific binding, a parallel set of tubes is prepared in the presence of a high concentration of propranolol (e.g., 1 µM).
-
Incubate the mixture for 60 minutes at 37°C.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value for this compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This protocol is based on methods to assess the functional antagonism of Gαs-coupled receptors.
Objective: To measure the ability of this compound to inhibit agonist-induced cAMP accumulation.
Materials:
-
CHO cells stably expressing the human β3-adrenergic receptor.
-
Isoproterenol (a non-selective β-agonist).
-
This compound.
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.
-
Lysis buffer.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Seed CHO-hβ3-AR cells in a 96-well plate and grow to confluence.
-
Pre-incubate the cells with various concentrations of this compound for 15-30 minutes in the presence of IBMX (e.g., 0.5 mM).
-
Stimulate the cells with a fixed concentration of isoproterenol (e.g., EC80 concentration) for 15-30 minutes at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen assay format.
-
Generate concentration-response curves for the inhibition of isoproterenol-stimulated cAMP production by this compound.
-
Determine the IC50 value from the concentration-response curve.
Western Blotting for Erk1/2 and p38 MAPK Phosphorylation
This protocol outlines the general steps for detecting the activation of MAPK signaling pathways.
Objective: To determine the ability of this compound to induce the phosphorylation of Erk1/2 and p38 MAPK.
Materials:
-
CHO-K1 cells stably expressing the human β3-adrenergic receptor.
-
This compound.
-
Serum-free medium.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-Erk1/2 (Thr202/Tyr204), anti-total-Erk1/2, anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total-p38 MAPK.
-
Horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
SDS-PAGE gels and blotting apparatus.
Procedure:
-
Seed CHO-hβ3-AR cells and grow to 80-90% confluence.
-
Serum-starve the cells for 4-18 hours prior to stimulation.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA).
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour.
-
Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) protein.
-
Quantify the band intensities using densitometry software.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the effect of this compound on MAPK phosphorylation.
Conclusion
This compound is a valuable pharmacological tool for studying the β3-adrenergic receptor. Its mechanism of action as a selective antagonist of the canonical Gαs-cAMP pathway, coupled with its biased agonist activity towards the Gαi/o-MAPK pathway, provides a clear example of the principle of functional selectivity at GPCRs. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the nuanced signaling of the β3-adrenergic receptor and for those in the process of developing novel therapeutics targeting this receptor. The distinct signaling profile of this compound underscores the importance of characterizing ligand activity across multiple downstream pathways to fully understand their potential physiological and therapeutic effects.
References
- 1. L-748,337 | Adrenergic β3 Receptors | Tocris Bioscience [tocris.com]
- 2. The beta3-adrenoceptor agonist 4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]-phenyl]-benzenesulfonamide (L755507) and antagonist (S)-N-[4-[2-[[3-[3-(acetamidomethyl)phenoxy]-2-hydroxypropyl]amino]-ethyl]phenyl]benzenesulfonamide (this compound) activate different signaling pathways in Chinese hamster ovary-K1 cells stably expressing the human beta3-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent and selective human beta(3)-adrenergic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
L748337: A Comprehensive Technical Guide to its β3-Adrenergic Receptor Antagonist Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
L748337 is a potent and selective antagonist of the β3-adrenergic receptor (β3-AR), a member of the G protein-coupled receptor (GPCR) superfamily.[1] While initially explored for its potential in metabolic and cardiovascular diseases, recent research has highlighted its role in cancer biology and other physiological processes.[1][2] This technical guide provides an in-depth overview of the core pharmacology of this compound, including its binding affinity, selectivity, and functional antagonist activity. Detailed experimental protocols for key assays and visualizations of the associated signaling pathways are presented to support further research and drug development efforts.
Data Presentation
The following tables summarize the quantitative data for this compound's interaction with adrenergic receptors.
Table 1: Binding Affinity of this compound for Human Adrenergic Receptors
| Receptor Subtype | Ki (nM) | Reference |
| β3-Adrenergic Receptor | 4.0 | [1] |
| β2-Adrenergic Receptor | 204 | [1] |
| β1-Adrenergic Receptor | 390 | [1] |
Table 2: Functional Antagonist and Biased Agonist Activity of this compound
| Assay | Parameter | Value | Cell Line | Reference |
| Isoproterenol-stimulated cAMP accumulation | IC50 | 6 nM | CHO cells expressing human β3-AR | |
| ERK1/2 Phosphorylation | pEC50 | 11.6 | CHO-K1 cells expressing human β3-AR | [1][3] |
Signaling Pathways
This compound exhibits complex signaling properties. As a competitive antagonist, it blocks the canonical Gs-protein-coupled pathway activated by β3-AR agonists, thereby inhibiting adenylyl cyclase and subsequent cyclic AMP (cAMP) production.[4] Interestingly, this compound also demonstrates biased agonism by predominantly coupling to Gi proteins, leading to the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, specifically the phosphorylation of ERK1/2.[1][3]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
This protocol is adapted for determining the binding affinity of this compound to β-adrenergic receptors expressed in Chinese Hamster Ovary (CHO) cells.
Protocol Steps:
-
Cell Culture: Culture CHO cells stably expressing the human β1, β2, or β3-adrenergic receptor subtype in appropriate growth medium.
-
Membrane Preparation: Harvest cells and homogenize in a cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris, followed by a high-speed centrifugation to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Binding Reaction: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-L748337), and a range of concentrations of unlabeled this compound.[2] Incubate at room temperature for a defined period to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Wash the filters with ice-cold buffer, and measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use a non-linear regression analysis to fit the data to a one-site or two-site competition model and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This protocol measures the functional antagonist effect of this compound on agonist-induced cAMP production.
Protocol Steps:
-
Cell Seeding: Seed CHO cells expressing the human β3-adrenergic receptor into a 96-well plate and grow to confluence.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for a short period.
-
Stimulation: Add a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol) to stimulate cAMP production and incubate for a defined time at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol assesses the biased agonist activity of this compound by measuring the phosphorylation of ERK1/2.
Protocol Steps:
-
Cell Treatment: Culture CHO-K1 cells stably expressing the human β3-adrenoceptor and treat with various concentrations of this compound for a specified time.[1]
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2. Subsequently, strip the membrane and re-probe with a primary antibody for total ERK1/2 as a loading control.
-
Secondary Antibody and Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal. Plot the normalized signal against the logarithm of the this compound concentration and determine the pEC50 value.
In Vivo Applications
This compound has been investigated in various in vivo models, demonstrating its potential therapeutic utility.
Melanoma Mouse Model
In a mouse model of melanoma using B16F10 cell inoculation, this compound has been shown to exhibit anti-cancer effects.[1][5]
-
Animal Model: C57BL/6 mice.
-
Tumor Induction: Subcutaneous injection of B16F10 melanoma cells.[5]
-
Treatment Protocol: Intraperitoneal injection of this compound at a dose of 5 mg/kg, starting 10 days post-inoculation and continuing until day 18.[1]
-
Observed Effects: Decreased tumor growth and reduced tumor vasculature.[1]
Conclusion
This compound is a valuable pharmacological tool for studying the β3-adrenergic receptor. Its high potency and selectivity, coupled with its interesting biased agonist properties, make it a subject of ongoing research. The data and protocols presented in this guide are intended to facilitate further investigation into the therapeutic potential of targeting the β3-AR with antagonists like this compound in various disease contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. β3‐Adrenoceptor as a potential immuno‐suppressor agent in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to L748337 in Research
Introduction: L748337 is a potent and selective pharmacological tool primarily used in scientific research to investigate the function of the β3-adrenergic receptor (β3-AR). It is classified as a competitive β3-adrenoceptor antagonist, demonstrating significant selectivity over the β1 and β2-adrenoceptor subtypes.[1][2] Its high affinity for the human β3-AR makes it a valuable reagent for characterizing the physiological and pathological roles of this receptor.[3] Research applications for this compound are diverse, spanning fields such as oncology, metabolic disease, and cardiovascular science.[1][4]
Core Mechanism of Action
This compound functions as a competitive antagonist at the β3-adrenergic receptor.[2] In the canonical signaling pathway, β3-AR activation by an agonist leads to the stimulation of a Gs protein, which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP). This compound effectively blocks this agonist-induced cAMP accumulation.
Interestingly, this compound also exhibits properties of a biased agonist. While it antagonizes the Gs-cAMP pathway, it has been shown to independently promote G-protein coupling to activate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, leading to the phosphorylation of Erk1/2.[1][3][5][6] This dual functionality makes this compound a sophisticated tool for dissecting the nuanced signaling pathways downstream of the β3-AR.
Quantitative Data Summary
The binding affinities and functional potencies of this compound have been characterized across various experimental systems.
Table 1: Receptor Binding Affinities (Ki)
| Receptor Subtype | Ki (nM) | Species | Source |
| Human β3-AR | 4.0 | Human | [1][2] |
| Human β1-AR | 390 | Human | [1][2] |
| Human β2-AR | 204 | Human | [1][2] |
| Human β3-AR ([³H]-L748337) | ~2.0 | Human | [7][8] |
| Rat β3-AR ([³H]-L748337) | 12 - 95 | Rat | [7][8] |
This data highlights the significant selectivity of this compound for the human β3-AR over β1-AR and β2-AR subtypes, as well as its higher affinity for the human receptor compared to the rodent counterpart.[3][7]
Table 2: Functional Assay Potency
| Assay | Parameter | Value | Cell System | Source |
| cAMP Accumulation (Isoproterenol-stimulated) | IC50 | 6 nM | CHO cells | |
| Erk1/2 Phosphorylation | pEC50 | 11.6 | CHO cells | [1][3] |
| Extracellular Acidification Rate (ECAR) | pEC50 | 7.2 | CHO cells | [6] |
Signaling Pathways and Logical Relationships
The dual antagonist and biased agonist nature of this compound can be visualized through its differential engagement of downstream signaling pathways.
Caption: Dual signaling roles of this compound at the β3-adrenergic receptor.
Research Applications and Experimental Protocols
Oncology Research
This compound is utilized to study the role of β3-AR in cancer, particularly melanoma.[1] Studies have shown that this compound can inhibit inducible nitric oxide synthase (iNOS) expression, reduce nitric oxide-mediated cell proliferation, and induce apoptosis in melanoma cell lines.[4] In vivo models have demonstrated its ability to decrease tumor growth and vasculature.[1]
Key Experimental Protocol: In Vivo Melanoma Model
-
Animal Model: Mice are inoculated with B16F10 melanoma cells to induce tumor growth.
-
Compound Preparation: this compound is dissolved in a vehicle solution, for example, 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, to achieve a clear solution.[1]
-
Administration: this compound is administered via intraperitoneal injection, typically at a dose of 5 mg/kg, starting from a set time point after cell inoculation (e.g., day 10) and continuing for a defined period (e.g., until day 18).[1]
-
Endpoints: Tumor volume and weight are measured at the end of the study. Tumor vasculature can be assessed through immunohistochemical analysis of excised tumors.
Receptor Pharmacology and Radioligand Binding
A tritiated version, [³H]-L748337, has been developed and is considered a highly promising radioligand for selectively labeling and quantifying human β3-adrenoceptors due to its high affinity and selectivity.[3][7][8]
Key Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the human β3-AR.[2][8]
-
Incubation: Cell membranes are incubated with a fixed concentration of [³H]-L748337 in a suitable buffer.
-
Competition Binding: For competition assays, increasing concentrations of an unlabeled competitor ligand are included in the incubation mixture.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Data are analyzed using non-linear regression to determine parameters such as Kd (dissociation constant), Bmax (receptor density), and Ki (inhibitory constant) for competitor ligands.
Caption: General workflow for a [³H]-L748337 radioligand binding assay.
Cardiovascular Research
This compound is used to investigate the influence of β3-AR signaling on cardiac function and hemodynamics. For instance, it has been studied for its ability to modify the effects of other adrenergic agents, such as dobutamine. One study in an anesthetized pig model found that this compound could attenuate dobutamine-induced cardiac inefficiency while preserving its positive inotropic effects.[9][10]
Key Experimental Protocol: In Vivo Hemodynamic Study
-
Animal Model: Anesthetized domestic pigs (Sus scrofa domesticus) are surgically instrumented for hemodynamic monitoring.[10]
-
Instrumentation: Includes epicardial echocardiography and sonomicrometric crystals for measuring cardiac dimensions and function.[10]
-
Drug Infusion: A baseline is established, followed by infusion of an adrenergic agonist like dobutamine. This compound is then co-infused to assess its modulatory effects.
-
Measurements: Key parameters such as cardiac output, blood pressure, and indices of cardiac contractility and efficiency (e.g., pressure-volume area and myocardial oxygen consumption) are recorded throughout the experiment.[10]
Metabolic and Urological Research
The compound is also applied in studies of lipolysis in adipocytes and smooth muscle relaxation.[2][3] For example, this compound can inhibit the lipolytic response triggered by β3-AR agonists in isolated primate adipocytes.[2] It has also been used in isolated tissue bath experiments to study the relaxation of detrusor muscle from the urinary bladder, contributing to research on overactive bladder syndrome.[3][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potent and selective human beta(3)-adrenergic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Tissue functions mediated by β3-adrenoceptors—findings and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The new radioligand [(3)H]-L 748,337 differentially labels human and rat β3-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The β3 Adrenergic Receptor Antagonist L-748,337 Attenuates Dobutamine-Induced Cardiac Inefficiency While Preserving Inotropy in Anesthetized Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The β3 Adrenergic Receptor Antagonist L-748,337 Attenuates Dobutamine-Induced Cardiac Inefficiency While Preserving Inotropy in Anesthetized Pigs - PMC [pmc.ncbi.nlm.nih.gov]
L748337: A Technical Guide to its Interaction with the β3-Adrenergic Receptor Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the signaling pathways modulated by L748337, a potent and selective antagonist of the β3-adrenergic receptor (β3-AR). While primarily classified as an antagonist due to its inhibition of the canonical Gs-coupled adenylyl cyclase pathway, this compound exhibits biased agonism by activating the Gi-coupled MAPK/Erk1/2 signaling cascade. This document details the dual signaling effects of this compound, presenting quantitative data on its binding affinity and functional activity. Furthermore, it provides comprehensive, step-by-step experimental protocols for key assays relevant to the study of this compound and similar compounds, along with visual representations of the signaling pathways and experimental workflows.
Introduction
The β3-adrenergic receptor is a member of the G protein-coupled receptor (GPCR) superfamily, predominantly expressed in adipose tissue and the urinary bladder.[1] Its activation is primarily associated with the stimulation of adenylyl cyclase via a stimulatory G protein (Gs), leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn mediates physiological responses such as lipolysis and thermogenesis.[1][2] However, emerging evidence indicates that the β3-AR can also couple to an inhibitory G protein (Gi), activating alternative signaling pathways such as the mitogen-activated protein kinase (MAPK) cascade.[3][4]
This compound is a well-characterized pharmacological tool used in the study of β3-AR signaling. It is a competitive antagonist that demonstrates high selectivity for the β3-AR over β1- and β2-AR subtypes.[5][6] A key characteristic of this compound is its ability to act as a biased agonist. While it effectively blocks agonist-induced cAMP accumulation, it independently promotes the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (Erk1/2) through a Gi-dependent mechanism.[5][7] This dual functionality makes this compound a valuable compound for dissecting the complex signaling networks downstream of the β3-AR.
Quantitative Data
The following tables summarize the key quantitative parameters defining the interaction of this compound with adrenergic receptors.
Table 1: Binding Affinity of this compound for Human Adrenergic Receptors [5][6]
| Receptor Subtype | Ki (nM) |
| β3-Adrenergic Receptor | 4.0 |
| β2-Adrenergic Receptor | 204 |
| β1-Adrenergic Receptor | 390 |
Table 2: Functional Activity of this compound [5][6][7]
| Functional Assay | Parameter | Value |
| Inhibition of Isoproterenol-stimulated cAMP accumulation | IC50 (nM) | 6 |
| Activation of Erk1/2 Phosphorylation | pEC50 | 11.6 |
Signaling Pathways
This compound modulates two distinct signaling pathways downstream of the β3-adrenergic receptor: the Gs-cAMP pathway (as an antagonist) and the Gi-MAPK pathway (as an agonist).
Antagonism of the Gs-cAMP Pathway
In the canonical signaling pathway, agonist binding to the β3-AR activates the Gs protein, which in turn stimulates adenylyl cyclase to produce cAMP. This compound competitively binds to the β3-AR, preventing agonist binding and thereby inhibiting the downstream production of cAMP.
Figure 1. Antagonistic effect of this compound on the Gs-cAMP pathway.
Activation of the Gi-MAPK Pathway
This compound demonstrates biased agonism by activating the Gi protein pathway.[5][7] This leads to a signaling cascade that results in the phosphorylation and activation of Erk1/2, key components of the MAPK pathway. This activation is independent of Gs signaling and can be blocked by pertussis toxin, a known inhibitor of Gi proteins.[7]
References
- 1. HTRF cAMP Gs Dynamic Detection Kit, 1,000 Assay Points | Revvity [revvity.com]
- 2. cAMP accumulation assay [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. 3.4. Western Blotting and Detection [bio-protocol.org]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
L748337: A Technical Guide to its Selectivity for the β3-Adrenergic Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
L748337 is a potent and selective antagonist of the β3-adrenergic receptor (β3-AR), exhibiting significantly lower affinity for β1- and β2-AR subtypes. This selectivity makes it a valuable tool for investigating the physiological and pathophysiological roles of the β3-AR. This technical guide provides an in-depth overview of the selectivity profile of this compound, detailing the quantitative binding affinities, comprehensive experimental protocols for their determination, and the associated signaling pathways.
Quantitative Selectivity Profile
The selectivity of this compound for the human β3-AR over β1- and β2-ARs has been determined through competitive radioligand binding assays. The equilibrium dissociation constants (Ki) from these studies are summarized below.
| Receptor Subtype | This compound Ki (nM) | Reference |
| β3-Adrenergic Receptor | 4.0 | [1][2][3] |
| β1-Adrenergic Receptor | 390 | [1][2][3] |
| β2-Adrenergic Receptor | 204 | [1][2][3] |
Table 1: Binding Affinity of this compound for Human β-Adrenergic Receptor Subtypes.
Based on these Ki values, this compound is approximately 97.5-fold more selective for the β3-AR than for the β1-AR and 51-fold more selective for the β3-AR than for the β2-AR.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the selectivity of this compound.
Radioligand Binding Assay for Ki Determination
This protocol describes a competitive radioligand binding assay using whole cells stably expressing human β-adrenergic receptor subtypes.
2.1.1. Materials
-
Cells: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably transfected with human β1, β2, or β3-adrenergic receptor cDNA.
-
Radioligand: [3H]-CGP 12177, a non-selective β-adrenergic receptor antagonist.
-
Competitor: this compound.
-
Non-specific binding control: Propranolol (10 µM) for β1 and β2-ARs; SR 59230A (10 µM) for β3-AR.
-
Assay Buffer: Serum-free cell culture medium.
-
Scintillation Cocktail: A suitable cocktail for detecting tritium.
-
Instrumentation: 96-well cell culture plates, liquid scintillation counter.
2.1.2. Experimental Workflow
2.1.3. Detailed Steps
-
Cell Culture: Seed CHO or HEK cells stably expressing the desired human β-AR subtype into white-sided, clear-bottomed 96-well plates and grow to confluence.
-
Assay Preparation: On the day of the assay, remove the growth medium from each well.
-
Competition Binding:
-
Add 100 µL of serum-free medium containing the competing ligand (this compound) at twice the final desired concentration to each well. A typical concentration range would be from 10-11 to 10-5 M.
-
Immediately add a fixed concentration of [3H]-CGP 12177. The concentration of the radioligand should be close to its KD for the respective receptor subtype.
-
For determining non-specific binding, use a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol for β1/β2, or 10 µM SR 59230A for β3).
-
-
Incubation: Incubate the plates for 2 hours at 37°C in a humidified incubator with 5% CO2 to reach binding equilibrium.[4]
-
Termination and Scintillation Counting:
-
Aspirate the assay medium and wash the cells multiple times with ice-cold buffer to remove unbound radioligand.
-
Lyse the cells and transfer the lysate to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant for the receptor.
-
Functional Assay: cAMP Accumulation
This protocol describes how to measure the antagonistic effect of this compound on agonist-stimulated cyclic adenosine monophosphate (cAMP) accumulation in cells expressing β-adrenergic receptors.
2.2.1. Materials
-
Cells: CHO or HEK cells stably expressing the human β3-adrenergic receptor.
-
Agonist: Isoproterenol, a non-selective β-adrenergic agonist.
-
Antagonist: this compound.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., ELISA, HTRF, or AlphaScreen).
-
Stimulation Buffer: A buffer compatible with the chosen cAMP assay kit, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Instrumentation: Plate reader compatible with the chosen cAMP assay format.
2.2.2. Experimental Workflow
2.2.3. Detailed Steps
-
Cell Preparation: Seed CHO or HEK cells stably expressing the human β3-AR in the appropriate cell culture plates (e.g., 96-well plates) and grow to the desired confluency.
-
Antagonist Pre-incubation:
-
Remove the growth medium and wash the cells with stimulation buffer.
-
Add stimulation buffer containing various concentrations of this compound to the cells.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation: Add a fixed concentration of isoproterenol (typically at its EC80 concentration to ensure a robust signal) to the wells and incubate for an additional period (e.g., 15-30 minutes) at 37°C to stimulate cAMP production.
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the protocol of the chosen cAMP assay kit.
-
Perform the cAMP measurement following the kit's instructions. This typically involves the addition of detection reagents.
-
-
Data Analysis:
-
Read the plate on a plate reader compatible with the assay format.
-
Plot the measured cAMP levels against the logarithm of the this compound concentration.
-
Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the isoproterenol-stimulated cAMP production.[3][5]
-
Signaling Pathways
β-adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate their effects through distinct signaling cascades.
β1 and β2-Adrenergic Receptor Signaling
β1- and β2-ARs primarily couple to the stimulatory G-protein, Gs. Activation of this pathway leads to the production of the second messenger cAMP and subsequent activation of Protein Kinase A (PKA).
β3-Adrenergic Receptor Signaling
The β3-AR exhibits dual coupling to both Gs and the inhibitory G-protein, Gi. While the Gs pathway is similar to that of β1/β2-ARs, the Gi pathway activation leads to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade. This compound has been shown to predominantly act as an antagonist at the Gs pathway while potentially acting as a biased agonist at the Gi pathway, leading to the phosphorylation of Erk1/2.[1][2]
Conclusion
This compound is a highly selective antagonist for the human β3-adrenergic receptor, making it an indispensable pharmacological tool. The provided data and protocols offer a comprehensive resource for researchers investigating the nuanced roles of the β3-AR in health and disease. Understanding its selectivity profile and the methodologies to confirm it is crucial for the accurate interpretation of experimental results and for the development of novel therapeutics targeting this receptor.
References
- 1. The new radioligand [(3)H]-L 748,337 differentially labels human and rat β3-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-748,337 | Adrenergic β3 Receptors | Tocris Bioscience [tocris.com]
- 4. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
In Vivo Applications of L748337: A Technical Guide to Animal Models and Core Methodologies
Audience: Researchers, scientists, and drug development professionals.
Introduction
L748337 is a potent and selective antagonist of the β3-adrenergic receptor (β3-AR), demonstrating significant research applications in oncology, cardiovascular disease, and metabolic disorders. Its selectivity for the β3-AR over β1- and β2-AR subtypes makes it a valuable tool for elucidating the physiological and pathological roles of the β3-adrenergic system.[1][2] This technical guide provides an in-depth overview of the in vivo studies conducted with this compound, with a focus on the animal models employed and detailed experimental protocols. The information is intended to equip researchers with the necessary knowledge to design and execute robust preclinical studies involving this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound from various in vivo and in vitro studies, providing a comparative overview of its pharmacological profile and application in different animal models.
Table 1: Pharmacological Profile of this compound
| Parameter | Species/System | Value | Reference |
| Ki (β3-AR) | Human (cloned) | 4.0 nM | [1][2] |
| Ki (β1-AR) | Human (cloned) | 390 nM | [1] |
| Ki (β2-AR) | Human (cloned) | 204 nM | [1] |
| pEC50 (Erk1/2 Phosphorylation) | CHO-K1 cells (human β3-AR) | 11.6 | [1] |
| IC50 (Isoproterenol-induced cAMP accumulation) | Not Specified | 6 nM | [2] |
Table 2: Summary of In Vivo Studies with this compound
| Animal Model | Application | Dosage | Route of Administration | Key Findings | Reference |
| Mouse (Melanoma) | Cancer | 5 mg/kg | Intraperitoneal | Decreased tumor growth and vascularization. | [1] |
| Pig (Anesthetized) | Cardiovascular | 50 µg/kg (bolus) | Intravenous | Attenuated dobutamine-induced cardiac inefficiency. | [3] |
| Mouse (C26 Tumor Cachexia) | Cancer/Metabolism | Not Specified | Not Specified | A derivative of this compound alleviated weight loss and inhibited tumor growth. | [4] |
| Mouse (WT and β2-AR KO) | Urology | 1-10 µM (in vitro) | Not Applicable | Blocked β3-AR agonist-induced detrusor muscle relaxation. | |
| Rhesus Monkey | Metabolism | Not Specified | Not Specified | Inhibited β3-AR agonist-induced lipolysis. |
Signaling Pathways
This compound, as a β3-AR antagonist, modulates downstream signaling cascades. The β3-AR is known to couple to both Gs and Gi proteins, leading to the activation of distinct signaling pathways. The following diagrams illustrate these pathways.
Note: While this compound is primarily an antagonist of Gs-mediated signaling, it has been shown to act as a biased agonist for the Gi-mediated pathway, leading to Erk1/2 phosphorylation.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound. Where specific protocols for this compound studies were not fully available, a general protocol for the animal model is provided, supplemented with the this compound-specific details that have been published.
Murine Melanoma Model
Objective: To evaluate the in vivo efficacy of this compound on tumor growth and angiogenesis.
Experimental Workflow:
Methodology:
-
Cell Culture: B16F10 melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Male C57BL/6 mice (6-8 weeks old) are used.
-
Tumor Cell Inoculation: Mice are subcutaneously injected in the flank with 1 x 10^5 B16F10 cells in 100 µL of sterile phosphate-buffered saline (PBS).
-
Treatment:
-
Treatment begins 10 days post-inoculation.
-
This compound is administered via intraperitoneal (i.p.) injection at a dose of 5 mg/kg daily until day 18.[1]
-
A control group receives vehicle (e.g., saline or DMSO solution) on the same schedule.
-
-
Tumor Monitoring: Tumor volume is measured every two days using calipers, and calculated using the formula: (length x width^2) / 2.
-
Endpoint Analysis:
-
On day 18, mice are euthanized, and tumors are excised and weighed.
-
Tumor Vascularization Assessment: A portion of the tumor is fixed in formalin and embedded in paraffin. Sections are stained with an anti-CD31 antibody to visualize endothelial cells and quantify microvessel density.
-
Porcine Model of Cardiac Inefficiency
Objective: To investigate the effect of this compound on dobutamine-induced cardiac inefficiency.
Methodology:
-
Animal Model: Domestic pigs of either sex (approximately 30-40 kg) are used.
-
Anesthesia and Surgical Preparation:
-
Animals are premedicated and anesthesia is induced and maintained with a continuous infusion of anesthetic agents.
-
A midline sternotomy is performed to expose the heart (open-chest model).
-
Catheters are placed in the femoral artery and vein for blood pressure monitoring and drug administration. A catheter is also placed in the coronary sinus for blood sampling to measure myocardial oxygen consumption.
-
A pressure-volume catheter is inserted into the left ventricle to measure cardiac work.
-
-
Experimental Protocol:
-
Baseline hemodynamic and metabolic measurements are taken.
-
A continuous intravenous infusion of dobutamine (5 µg/kg/min) is initiated.[3]
-
The this compound group receives a single intravenous bolus of this compound (50 µg/kg) in addition to the dobutamine infusion.[3]
-
A control group receives a saline infusion.
-
Measurements are repeated at 30 minutes and 6 hours after the start of the infusion.
-
-
Data Analysis:
-
Cardiac Energetics: Myocardial oxygen consumption (MVO2) is calculated from coronary blood flow and the arteriovenous oxygen difference.
-
Hemodynamics: Left ventricular pressure, volume, heart rate, and arterial blood pressure are continuously recorded.
-
Cardiac Efficiency: This is assessed by relating MVO2 to left ventricular work (pressure-volume area).
-
Murine Model of Cancer Cachexia (C26)
Objective: To assess the potential of this compound derivatives to mitigate cancer-induced cachexia.
Methodology:
-
Cell Culture: Colon-26 (C26) carcinoma cells are maintained in an appropriate culture medium.
-
Animal Model: BALB/c or CD2F1 mice are commonly used for this model.
-
Tumor Inoculation: 1 x 10^6 C26 cells are injected subcutaneously into the flank of the mice.
-
Monitoring:
-
Tumor growth is monitored by caliper measurements.
-
Body weight is recorded daily.
-
Food and water intake may also be monitored.
-
-
Treatment: A derivative of this compound (compound 23d in the cited study) is administered. The exact dose and schedule would be determined by the specific experimental design.[4]
-
Endpoint Analysis:
-
At the end of the study (typically when control mice show significant weight loss), mice are euthanized.
-
Tumors, muscles (e.g., gastrocnemius, tibialis anterior), and fat pads (e.g., epididymal) are dissected and weighed.
-
Biochemical Analysis: Muscle tissue can be analyzed for markers of protein degradation, such as the expression of muscle-specific E3 ubiquitin ligases (e.g., atrogin-1/MAFbx and MuRF-1) by qPCR or Western blotting.
-
Conclusion
This compound is a well-characterized and selective β3-adrenergic receptor antagonist that has proven to be a valuable research tool in a variety of in vivo models. The studies summarized in this guide highlight its potential therapeutic applications in oncology, cardiovascular disease, and metabolic disorders. The detailed protocols provided offer a foundation for researchers to further investigate the role of the β3-adrenergic system in health and disease using this potent pharmacological agent. As research progresses, the continued use of this compound in well-defined animal models will be crucial for translating preclinical findings into potential clinical benefits.
References
- 1. The Colon-26 Carcinoma Tumor-bearing Mouse as a Model for the Study of Cancer Cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Colon-26 Carcinoma Tumor-bearing Mouse as a Model for the Study of Cancer Cachexia [scholarworks.indianapolis.iu.edu]
- 3. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 4. Modeling Human Cancer-induced Cachexia - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomous Role of L748337 in MAPK Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L748337 is a potent and selective antagonist for the β3-adrenergic receptor (β3-AR). While classically defined as an antagonist due to its inhibition of Gs-mediated cyclic AMP (cAMP) accumulation, this compound exhibits a fascinating phenomenon known as biased agonism or ligand-directed signaling. This guide delves into the core mechanism of this compound, focusing on its distinct role in activating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Through a comprehensive review of key experimental data, this document provides detailed methodologies, quantitative data summaries, and visual representations of the signaling cascades involved. This technical guide is intended to serve as a valuable resource for researchers investigating β3-AR pharmacology and those in the field of drug development exploring the therapeutic potential of biased ligands.
Introduction
The β3-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key regulator of various physiological processes. While traditional agonists and antagonists of β3-AR have been well-characterized, the emergence of biased ligands like this compound has opened new avenues for understanding GPCR signaling complexity. This compound presents a unique pharmacological profile: it acts as a competitive antagonist at the β3-AR by blocking the canonical Gs-cAMP pathway, yet simultaneously functions as a potent agonist for the Gi-mediated activation of the MAPK pathways, specifically the Extracellular signal-regulated kinase 1/2 (Erk1/2) and p38 MAPK cascades.[1][2][3] This dual functionality underscores the principle of ligand-directed signaling, where the conformation of the receptor stabilized by a ligand dictates the engagement of specific downstream signaling partners.
Quantitative Data Summary
The pharmacological profile of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and functional potency in activating MAPK signaling pathways. The primary experimental system for these studies is Chinese Hamster Ovary (CHO-K1) cells stably expressing the human β3-adrenergic receptor.
Table 1: Binding Affinity (Ki) of this compound for Human β-Adrenergic Receptors
| Receptor Subtype | Ki (nM) |
| β3-AR | 4.0 |
| β2-AR | 204 |
| β1-AR | 390 |
Data derived from radioligand binding assays.[1]
Table 2: Functional Potency (pEC50) of this compound in Activating MAPK Signaling Pathways in CHO-K1 cells expressing human β3-AR
| Signaling Pathway | pEC50 |
| Erk1/2 Phosphorylation | 11.6 |
| p38 MAPK Phosphorylation | 5.7 |
pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.[1]
Signaling Pathways
The signaling mechanism of this compound at the β3-adrenergic receptor is a prime example of biased agonism. While it inhibits the Gs-adenylyl cyclase-cAMP pathway, it promotes the coupling of the receptor to inhibitory G-proteins (Gi/o). This initiates a downstream cascade leading to the phosphorylation and activation of Erk1/2 and p38 MAPK.
This compound-Induced MAPK Signaling Pathway
Caption: this compound activates MAPK signaling via Gi/o coupling.
Contrasting Signaling of a Conventional Agonist vs. This compound
Caption: Divergent signaling pathways of β3-AR ligands.
Experimental Protocols
Cell Culture
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human β3-adrenergic receptor.
-
Growth Medium: Ham's F-12K medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418 at 500 µg/mL) to maintain receptor expression.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, they are detached using a brief incubation with a 0.05% Trypsin-EDTA solution. The trypsin is neutralized with growth medium, and the cells are pelleted by centrifugation, resuspended in fresh medium, and seeded into new culture vessels.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of this compound for the β3-AR.
-
Membrane Preparation:
-
CHO-K1 cells expressing β3-AR are grown to confluency, harvested, and washed with ice-cold PBS.
-
Cells are homogenized in a lysis buffer (e.g., 5 mM Tris-HCl, 2 mM EDTA, pH 7.4) using a Dounce homogenizer.
-
The homogenate is centrifuged at low speed (e.g., 500 x g) to remove nuclei and intact cells.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
-
Binding Reaction:
-
In a 96-well plate, add a constant concentration of a radiolabeled β-adrenergic ligand (e.g., [125I]-cyanopindolol).
-
Add increasing concentrations of unlabeled this compound.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
-
Data Analysis: The data are fitted to a one-site competition binding model using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Western Blotting for Phospho-Erk1/2 and Phospho-p38 MAPK
This technique is used to measure the activation of the MAPK pathways.
-
Cell Treatment:
-
CHO-K1 cells expressing β3-AR are seeded in multi-well plates and grown to near confluency.
-
Cells are serum-starved for a period (e.g., 4-6 hours) to reduce basal MAPK activation.
-
Cells are then treated with various concentrations of this compound for a specific time (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
After treatment, the medium is removed, and cells are washed with ice-cold PBS.
-
Cells are lysed on ice with a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
The cell lysates are collected and cleared by centrifugation.
-
-
Protein Quantification: The protein concentration of each lysate is determined using a standard method such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Electrotransfer:
-
Equal amounts of protein from each sample are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.
-
The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of Erk1/2 (p-Erk1/2) or p38 (p-p38).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.
-
-
Normalization: To ensure equal protein loading, the membranes are stripped and re-probed with antibodies against total Erk1/2 and total p38. The density of the phosphorylated protein bands is normalized to the density of the total protein bands.
Pertussis Toxin Inhibition Assay
This assay is used to confirm the involvement of Gi/o proteins in this compound-mediated MAPK activation.
-
Cell Treatment:
-
CHO-K1 cells expressing β3-AR are pre-treated with pertussis toxin (PTX) at a concentration of 100 ng/mL for 16-18 hours. PTX ADP-ribosylates the alpha subunit of Gi/o proteins, preventing their interaction with GPCRs.
-
A control group of cells is treated with the vehicle for PTX.
-
-
This compound Stimulation and Western Blotting:
-
Following PTX pre-treatment, the cells are stimulated with this compound.
-
The activation of Erk1/2 and p38 is then assessed by Western blotting as described in section 4.3.
-
-
Expected Outcome: A significant reduction or complete blockade of this compound-induced Erk1/2 and p38 phosphorylation in PTX-treated cells compared to control cells indicates that the signaling is dependent on Gi/o proteins.[1]
Experimental Workflow Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. The beta3-adrenoceptor agonist 4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]-phenyl]-benzenesulfonamide (L755507) and antagonist (S)-N-[4-[2-[[3-[3-(acetamidomethyl)phenoxy]-2-hydroxypropyl]amino]-ethyl]phenyl]benzenesulfonamide (this compound) activate different signaling pathways in Chinese hamster ovary-K1 cells stably expressing the human beta3-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
understanding the pharmacology of L748337
An In-depth Technical Guide to the Pharmacology of L748337
Introduction
This compound is a potent and selective antagonist of the human β3-adrenergic receptor (β3-AR).[1] It belongs to the aryloxypropanolamine benzenesulfonamide class of compounds.[1] While primarily classified as an antagonist, particularly in the context of Gs-coupled signaling, this compound exhibits biased agonism, activating Gi-coupled pathways.[2][3][4] This dual functionality makes it a valuable tool for dissecting the complex signaling cascades associated with the β3-AR. This guide provides a comprehensive overview of the pharmacology of this compound, including its binding characteristics, signaling pathways, and the experimental protocols used for its characterization.
Pharmacodynamics
Mechanism of Action
This compound acts as a competitive antagonist at the human β3-adrenergic receptor.[1] Its primary antagonistic activity is observed in the canonical Gs-protein coupled pathway, where it inhibits agonist-induced cyclic AMP (cAMP) accumulation. However, this compound also demonstrates agonist activity through G-protein-coupled pathways, specifically by stimulating the phosphorylation of extracellular signal-regulated kinase 1/2 (Erk1/2) and p38 mitogen-activated protein kinase (MAPK).[2][4] This activity is mediated through the Gαi/o subunit, as it is sensitive to pertussis toxin.[4][5] This phenomenon, where a ligand acts as an antagonist for one signaling pathway and an agonist for another at the same receptor, is known as biased agonism or ligand-directed signaling.[6]
Binding Affinity and Selectivity
This compound exhibits high affinity for the human β3-adrenergic receptor and displays significant selectivity over β1- and β2-adrenergic subtypes.[1] The binding affinities (Ki) of this compound for the human β-adrenergic receptor subtypes are summarized in the table below.
| Receptor Subtype | Ki (nM) | Reference |
| Human β3-AR | 4.0 ± 0.4 | [1] |
| Human β1-AR | 390 ± 154 | [1] |
| Human β2-AR | 204 ± 75 | [1] |
This compound has a notably lower affinity for the rat β3-adrenergic receptor compared to the human subtype, with Ki values in the range of 12-95 nM for the rat receptor.[7][8] This species-specific difference is an important consideration for in vivo studies.
Signaling Pathways
The dual antagonistic and agonistic nature of this compound is a result of its ability to stabilize different conformational states of the β3-adrenergic receptor, leading to the activation of distinct downstream signaling pathways.
-
Antagonistic (Gs-coupled) Pathway: this compound competitively inhibits the binding of β3-AR agonists, thereby preventing the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP.
-
Agonistic (Gi-coupled) Pathway: this compound independently activates Gi-protein signaling, leading to the phosphorylation and activation of the MAPK/Erk pathway.[2][4]
The following diagram illustrates the divergent signaling pathways modulated by this compound at the β3-adrenergic receptor.
Quantitative Pharmacology
In Vitro Activity
The functional activity of this compound has been characterized in various in vitro assays. The following table summarizes key quantitative data.
| Assay | Cell Line | Parameter | Value | Reference |
| cAMP Accumulation (inhibition of Isoproterenol response) | CHO cells expressing human β3-AR | IC50 | 6 nM | |
| Erk1/2 Phosphorylation | CHO-K1 cells expressing human β3-AR | pEC50 | 11.6 | [2][4] |
| p38 MAPK Phosphorylation | CHO-K1 cells expressing human β3-AR | pEC50 | 5.7 | [4] |
| Extracellular Acidification Rate (ECAR) | CHO-K1 cells expressing human β3-AR | pEC50 | 7.2 | [5] |
In Vivo Activity
In vivo studies have demonstrated the biological effects of this compound. For instance, in a murine melanoma model, intraperitoneal injection of L-748337 at a dose of 5 mg/kg was shown to decrease tumor growth and vasculature.[2]
Experimental Protocols
Radioligand Binding Assays
Detailed protocols for characterizing the binding of this compound to β-adrenergic receptors have been described.[1][7]
-
Cell Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human cloned β1-, β2-, or β3-adrenergic receptor.[1]
-
Assay Conditions: Binding assays are typically performed in a buffer containing Tris-HCl and MgCl2.
-
Radioligand: [3H]-L 748,337 can be used as the radioligand for direct binding studies to the human β3-AR.[7] For competition binding assays, a non-selective radioligand like [125I]-iodocyanopindolol is often used.
-
Incubation: Membranes are incubated with the radioligand and varying concentrations of this compound to determine its binding affinity.
-
Detection: Bound radioactivity is separated from free radioactivity by rapid filtration, and the amount of bound radioligand is quantified by liquid scintillation counting.
-
Data Analysis: Ki values are calculated from IC50 values using the Cheng-Prusoff equation.
cAMP Accumulation Assay
The antagonistic effect of this compound on Gs-signaling is typically measured using a cAMP accumulation assay.
-
Cell Culture: CHO cells expressing the human β3-AR are plated in multi-well plates.
-
Treatment: Cells are pre-incubated with various concentrations of this compound before being stimulated with a β-AR agonist, such as isoproterenol.
-
Lysis and Detection: After stimulation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing a fluorescent or luminescent reporter.
-
Data Analysis: The IC50 value for this compound is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
MAPK Phosphorylation Assays
The agonistic effect of this compound on Gi-signaling is assessed by measuring the phosphorylation of Erk1/2 and p38 MAPK.[4]
-
Cell Culture and Treatment: CHO-K1 cells expressing the human β3-AR are treated with varying concentrations of this compound.
-
Protein Extraction: After treatment, cells are lysed, and protein concentrations are determined.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the phosphorylated forms of Erk1/2 and p38 MAPK. Total protein levels are also measured as a loading control.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and quantified by densitometry.
-
Data Analysis: The pEC50 values are calculated from the concentration-response curves for phosphorylation.
General Experimental Workflow
The following diagram outlines a typical workflow for the pharmacological characterization of a compound like this compound.
Conclusion
This compound is a pharmacologically complex molecule that serves as a selective antagonist for the Gs-coupled pathway of the human β3-adrenergic receptor while simultaneously acting as a biased agonist for the Gi-coupled MAPK/Erk pathway. Its high affinity and selectivity for the human β3-AR, combined with its well-characterized dual signaling properties, make it an indispensable research tool for investigating the physiological and pathophysiological roles of this receptor. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.
References
- 1. Potent and selective human beta(3)-adrenergic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. The beta3-adrenoceptor agonist 4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]-phenyl]-benzenesulfonamide (L755507) and antagonist (S)-N-[4-[2-[[3-[3-(acetamidomethyl)phenoxy]-2-hydroxypropyl]amino]-ethyl]phenyl]benzenesulfonamide (this compound) activate different signaling pathways in Chinese hamster ovary-K1 cells stably expressing the human beta3-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tissue functions mediated by β3-adrenoceptors—findings and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The new radioligand [(3)H]-L 748,337 differentially labels human and rat β3-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for L748337 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
L748337 is a potent and selective antagonist of the β3-adrenergic receptor (β3-AR). It displays significantly higher affinity for the β3-AR compared to β1-AR and β2-AR subtypes.[1][2][3] While classically defined as an antagonist in the context of Gs-cAMP signaling, this compound exhibits biased agonism, activating Gi-coupled signaling pathways that lead to the phosphorylation of mitogen-activated protein kinases (MAPK), specifically Erk1/2.[1][4][5] This unique pharmacological profile makes this compound a valuable tool for investigating the nuanced signaling of β3-AR and for potential therapeutic development in areas such as cancer and metabolic diseases.[1][5]
These application notes provide detailed protocols for the use of this compound in cell culture, focusing on common experimental readouts such as cAMP accumulation and Erk1/2 phosphorylation.
Data Presentation
Table 1: Binding Affinity and Potency of this compound
| Parameter | Receptor/Pathway | Value | Cell Line | Reference |
| Ki | Human β3-AR | 4.0 nM | - | [1][2][3] |
| Human β2-AR | 204 nM | - | [1][2][3] | |
| Human β1-AR | 390 nM | - | [1][2][3] | |
| pEC50 | Erk1/2 Phosphorylation | 11.6 | CHO-K1 cells expressing human β3-AR | [1][6] |
| p38 MAPK Phosphorylation | 5.7 | CHO-K1 cells expressing human β3-AR | [6] | |
| Extracellular Acidification Rate (ECAR) | 7.2 | CHO-K1 cells expressing human β3-AR | [1] | |
| IC50 | Isoproterenol-induced cAMP accumulation | 6 nM | - | [3] |
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
The following diagram illustrates the dual signaling pathways modulated by this compound at the β3-adrenergic receptor.
Caption: this compound signaling at the β3-AR.
General Experimental Workflow
This diagram outlines the typical workflow for studying the effects of this compound in cell culture.
Caption: General experimental workflow.
Experimental Protocols
Protocol 1: Cell Culture
This protocol provides guidelines for culturing cell lines commonly used in this compound studies.
1.1. Materials
-
Cell Lines:
-
Culture Media:
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free.
-
Trypsin-EDTA (0.25% or 0.05%).
-
Culture flasks and plates.
-
Humidified incubator at 37°C with 5% CO2.
1.2. Cell Thawing and Plating
-
Rapidly thaw the cryovial of cells in a 37°C water bath.[10]
-
Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifuge at approximately 150-400 x g for 5-10 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete medium.
-
Transfer the cell suspension to a culture flask at a recommended seeding density (e.g., 20,000 cells/cm² for CHO-K1).[5]
-
Incubate at 37°C in a 5% CO2 humidified incubator.
1.3. Cell Maintenance and Subculture
-
Monitor cell growth and media color. Change the medium every 2-3 days.
-
When cells reach 70-80% confluency, they are ready for subculturing.
-
Aspirate the culture medium and wash the cell monolayer once with PBS.
-
Add a minimal volume of Trypsin-EDTA to cover the cell layer and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 4-5 volumes of complete culture medium.
-
Gently pipette the cell suspension to ensure a single-cell suspension.
-
Distribute the cell suspension into new culture flasks at the desired split ratio (e.g., 1:4 to 1:10 for CHO-K1).[8]
Protocol 2: Erk1/2 Phosphorylation Assay (Western Blot)
This protocol is designed to measure the activation of the MAPK pathway by this compound.
2.1. Materials
-
Cultured cells (e.g., CHO-K1 expressing β3-AR).
-
Serum-free culture medium.
-
This compound stock solution (in DMSO).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and blotting apparatus.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: Rabbit anti-phospho-Erk1/2 and Rabbit anti-total-Erk1/2.
-
HRP-conjugated anti-rabbit secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system (e.g., ChemiDoc).
2.2. Procedure
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: To reduce basal phosphorylation levels, replace the growth medium with serum-free medium and incubate for 4-12 hours.[11]
-
This compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Add the diluted compound to the cells and incubate for the desired time (e.g., 5-30 minutes) at 37°C.
-
Cell Lysis: Place the plate on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting: a. Normalize protein samples to the same concentration and prepare them for SDS-PAGE by adding loading buffer and boiling. b. Load 10-20 µg of protein per lane on an SDS-PAGE gel and run the electrophoresis.[11] c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature.[11] e. Incubate the membrane with the primary anti-phospho-Erk1/2 antibody overnight at 4°C.[11] f. Wash the membrane three times with TBST. g. Incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.[11] h. Wash the membrane again three times with TBST. i. Apply the ECL substrate and capture the chemiluminescent signal.[11]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Erk1/2.[11]
Protocol 3: cAMP Accumulation Assay
This protocol measures the antagonistic effect of this compound on Gs-mediated signaling.
3.1. Materials
-
Cultured cells (e.g., CHO-K1 expressing β3-AR).
-
A β-adrenergic agonist (e.g., Isoproterenol).
-
This compound stock solution (in DMSO).
-
A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Assay buffer (e.g., HBSS with HEPES and BSA).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well or 96-well assay plates.
3.2. Procedure
-
Harvest and seed cells into the appropriate assay plate at a density of 5,000-10,000 cells per well and incubate overnight.[12]
-
Antagonist Treatment: Prepare serial dilutions of this compound in assay buffer containing a PDE inhibitor.
-
Aspirate the culture medium from the cells and add the this compound dilutions. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Prepare the β-agonist (e.g., Isoproterenol) at a concentration that elicits a submaximal response (e.g., EC80). Add the agonist to the wells already containing this compound.
-
Incubate for 30 minutes at room temperature.[12]
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the specific instructions of the chosen cAMP assay kit.[12]
-
Data Analysis: Plot the cAMP levels against the concentration of this compound to determine the IC50 value.
Conclusion
This compound is a versatile pharmacological tool for dissecting the biased signaling of the β3-adrenergic receptor. The protocols provided herein offer a framework for investigating its effects in cell culture systems. Researchers should optimize these protocols based on their specific cell lines and experimental goals. Careful consideration of this compound's dual role as a cAMP antagonist and a MAPK pathway agonist is crucial for the accurate interpretation of experimental results.
References
- 1. The beta3-adrenoceptor agonist 4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]-phenyl]-benzenesulfonamide (L755507) and antagonist (S)-N-[4-[2-[[3-[3-(acetamidomethyl)phenoxy]-2-hydroxypropyl]amino]-ethyl]phenyl]benzenesulfonamide (this compound) activate different signaling pathways in Chinese hamster ovary-K1 cells stably expressing the human beta3-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-748,337 | Adrenergic β3 Receptors | Tocris Bioscience [tocris.com]
- 4. Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cet.bio [cet.bio]
- 6. B16-F10 Cell Line - Exploring the B16-F10 Melanoma Cell Line in Metastasis Research [cytion.com]
- 7. B16F10 Cell Line - Creative Biogene [creative-biogene.com]
- 8. CHO-K1. Culture Collections [culturecollections.org.uk]
- 9. elabscience.com [elabscience.com]
- 10. ubigene.us [ubigene.us]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for L748337 in Melanoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L748337 is a potent and selective antagonist of the β3-adrenergic receptor (β3-AR), demonstrating significant potential as a research tool and therapeutic candidate in the field of melanoma. Preclinical studies have highlighted its ability to impede melanoma progression through various mechanisms, including the inhibition of tumor growth and vascularization, induction of apoptosis, and modulation of the tumor microenvironment. These application notes provide a comprehensive overview of the use of this compound in melanoma research, complete with detailed experimental protocols and supporting data.
The β-adrenergic signaling pathway has been implicated in the advancement of several cancers, including melanoma. While β1- and β2-adrenergic receptors have been the primary focus of many studies, emerging evidence underscores the critical role of the β3-adrenergic receptor in melanoma pathophysiology. This compound offers a selective means to investigate and target this pathway.
Mechanism of Action
This compound functions as a competitive antagonist for the β3-adrenoceptor. In melanoma cells, its antagonism of the β3-AR has been shown to reduce cell proliferation and trigger apoptosis. One of the key downstream mediators of this compound's effects is the inhibition of inducible nitric oxide synthase (iNOS) expression. Furthermore, this compound can prevent the upregulation of vascular endothelial growth factor (VEGF) induced by hypoxic conditions within the tumor microenvironment. Interestingly, in some cellular contexts, this compound has been observed to couple to G-proteins to activate the MAPK/Erk signaling pathway.
Below is a diagram illustrating the proposed signaling pathway affected by this compound in melanoma.
Caption: Signaling pathway of this compound in melanoma cells.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Receptor/Molecule | Value | Cell Line | Reference |
| Ki | β3-adrenoceptor | 4.0 nM | - | |
| β2-adrenoceptor | 204 nM | - | ||
| β1-adrenoceptor | 390 nM | - | ||
| IC50 | cAMP accumulation (in response to Isoproterenol) | 6 nM | - | |
| Concentration for iNOS inhibition | iNOS | 1 µM | B16F10 |
In Vivo Efficacy of this compound in a Murine Melanoma Model
| Animal Model | Treatment | Dosage | Outcome | Reference |
| C57BL/6 J mice with syngeneic B16F10 melanoma | This compound | 5 mg/kg (intraperitoneal injection) | Decreased tumor growth and vasculature |
Experimental Protocols
Preparation of this compound Stock Solutions
For in vitro and in vivo studies, this compound can be prepared as a stock solution in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the molecular weight of this compound (497.61 g/mol ), calculate the mass required for a desired stock concentration (e.g., 10 mM).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired concentration.
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution at -20°C or -80°C for long-term storage. When stored at -80°C, it is recommended to use within 6 months; at -20°C, use within 1 month.
In Vitro Cell Proliferation Assay
This protocol outlines a general method to assess the effect of this compound on the proliferation of melanoma cells.
Materials:
-
Melanoma cell lines (e.g., B16F10, A375)
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
Plate reader
Protocol:
-
Seed melanoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO at the same final concentration as the highest this compound dose).
-
Incubate the plate for 24-72 hours.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
In Vitro Apoptosis Assay
This protocol describes the detection of apoptosis in melanoma cells treated with this compound using Annexin V staining followed by flow cytometry.
Materials:
-
Melanoma cell lines
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed melanoma cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentration of this compound or vehicle control for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in the binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are late apoptotic/necrotic.
In Vivo Murine Melanoma Model
This protocol details the use of this compound in a syngeneic mouse model of melanoma.
Materials:
-
C57BL/6 J mice (8 weeks old)
-
B16F10 murine melanoma cells
-
This compound
-
Vehicle solution (e.g., 20% SBE-β-CD in saline or corn oil)
-
Sterile syringes and needles
Protocol:
-
Inoculate C57BL/6 J mice subcutaneously with B16F10 melanoma cells.
-
Allow the tumors to establish and reach a palpable size.
-
Randomly assign the mice to treatment and control groups.
-
Prepare the this compound treatment solution at the desired concentration (e.g., for a 5 mg/kg dose).
-
Administer this compound or vehicle control via intraperitoneal injection daily or as determined by the experimental design.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Below is a diagram illustrating the experimental workflow for the in vivo murine melanoma model.
Caption: Workflow for in vivo studies using this compound.
Concluding Remarks
This compound is a valuable pharmacological tool for investigating the role of the β3-adrenergic receptor in melanoma. The provided protocols offer a framework for conducting both in vitro and in vivo studies to further elucidate its anti-melanoma effects and underlying mechanisms. Researchers should optimize these protocols based on their specific cell lines, animal models, and experimental objectives. The selectivity of this compound for the β3-AR makes it a more precise tool compared to non-selective beta-blockers, aiding in the specific dissection of this signaling pathway in melanoma progression. Further research may explore the potential of this compound in combination with other melanoma therapies, such as targeted inhibitors or immunotherapies.
Application Notes and Protocols for L748337 in In Vivo Mouse Studies
For research use only.
Introduction
L748337 is a potent and selective antagonist of the β3-adrenergic receptor (β3-AR). It displays significantly higher affinity for the β3-AR compared to β1- and β2-AR subtypes.[1][2] In preclinical research, this compound is a valuable tool for investigating the physiological and pathophysiological roles of the β3-AR. Notably, it has been studied for its potential anti-cancer effects, particularly in melanoma models.[1][3] These application notes provide detailed information and protocols for the use of this compound in in vivo mouse studies, with a focus on a melanoma cancer model.
Mechanism of Action
This compound functions as a competitive antagonist at the β3-adrenergic receptor. Interestingly, while it blocks the canonical Gs-protein-coupled signaling pathway typically associated with β-adrenergic receptors, it has been shown to act as a biased agonist, predominantly coupling to the Gi protein subunit.[1] This engagement of Gi leads to the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, resulting in the phosphorylation of downstream effectors such as Erk1/2 and p38 MAPK.[1][4] In the context of melanoma, the anti-tumor effects of this compound are associated with the inhibition of inducible nitric oxide synthase (iNOS) expression and subsequent reduction in nitric oxide (NO) production.[2][3]
Data Presentation
In Vivo Efficacy in a Syngeneic Mouse Melanoma Model
| Parameter | Details | Reference |
| Animal Model | C57BL/6J mice (male, 8 weeks of age) | [1] |
| Tumor Model | Subcutaneous inoculation of B16F10 melanoma cells | [1] |
| Drug | L-748337 | [1] |
| Dosage | 5 mg/kg | [1] |
| Administration Route | Intraperitoneal (i.p.) injection | [1] |
| Dosing Schedule | Daily, from day 10 to day 18 post-tumor cell inoculation | [1] |
| Observed Effects | - Decreased tumor growth- Reduced tumor vascularization | [1][3] |
Selectivity Profile
| Receptor Subtype | Ki (nM) |
| β3-adrenoceptor | 4.0 |
| β2-adrenoceptor | 204 |
| β1-adrenoceptor | 390 |
Data obtained from in vitro binding assays.
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
Note: The solubility of this compound can be challenging. The following are established protocols to prepare solutions for in vivo use. It is recommended to perform a small-scale test preparation to ensure complete dissolution. Gentle warming and/or sonication may be required.
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation
This formulation is suitable for achieving a clear solution.
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube.
-
Add Tween-80 and mix thoroughly.
-
Add saline to reach the final desired volume and concentration.
-
Vortex until a clear solution is obtained.
Final solvent composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
Protocol 2: DMSO/SBE-β-CD/Saline Formulation
This formulation utilizes a cyclodextrin to enhance solubility.
-
Prepare a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline.
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add the 20% SBE-β-CD in saline solution to the tube.
-
Vortex until a clear solution is formed.
Final solvent composition: 10% DMSO, 90% (20% SBE-β-CD in Saline).
Protocol 3: DMSO/Corn Oil Formulation
This formulation results in a suspension and may require sonication for homogenization.
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add the required volume of sterile corn oil.
-
Sonicate the mixture until a uniform suspension is achieved.
Final solvent composition: 10% DMSO, 90% Corn Oil.
In Vivo Melanoma Study Protocol
This protocol is based on a published study demonstrating the anti-tumor efficacy of this compound.
1. Animal Model and Tumor Inoculation:
- Use male C57BL/6J mice, approximately 8 weeks of age.
- Harvest B16F10 melanoma cells and resuspend in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.
- Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
2. Treatment Schedule:
- Allow tumors to establish and grow for 10 days post-inoculation.
- On day 10, begin daily intraperitoneal injections of this compound at a dose of 5 mg/kg.
- Prepare the this compound solution using one of the protocols described above.
- Continue daily treatments until day 18.
- A vehicle control group should be run in parallel, receiving injections of the same solvent mixture without this compound.
3. Monitoring and Endpoints:
- Monitor animal health and body weight daily.
- Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width^2).
- At the end of the study (day 18 or as determined by ethical endpoints), euthanize the mice.
- Excise tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry for vascular markers, Western blot for signaling proteins).
Mandatory Visualizations
References
Application Note: Preparation of L748337 Stock Solutions for Research Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction: L748337 is a potent and selective antagonist for the β3-adrenergic receptor (β3-AR), demonstrating significantly higher affinity for the β3 subtype over β1 and β2 receptors.[1][2] Its utility in research is notable for its role in studying metabolic disorders, cancer, and cardiovascular diseases.[1] Uniquely, while this compound acts as a competitive antagonist of the canonical Gs-protein-coupled adenylyl cyclase pathway, it functions as a biased agonist by coupling to the Gi protein, leading to the activation of the MAPK/Erk signaling pathway.[1][3][4] This dual functionality makes precise preparation and application of this compound solutions critical for obtaining accurate and reproducible experimental results.
This document provides detailed protocols for the preparation of this compound stock solutions for both in vitro and in vivo applications, along with storage guidelines and an overview of its signaling mechanism.
Physicochemical and Biological Properties
This compound is typically supplied as a white to off-white solid.[1] Key properties are summarized below.
| Property | Value |
| Molecular Weight | 497.61 g/mol [1][2][5] |
| Molecular Formula | C₂₆H₃₁N₃O₅S[1][2][5] |
| CAS Number | 244192-94-7[1][2] |
| Appearance | White to off-white solid[1] |
| Purity | ≥98%[2][5] |
| Target Selectivity (Kᵢ) | β3-AR: 4.0 nMβ2-AR: 204 nMβ1-AR: 390 nM[1][2] |
Solubility Data
This compound exhibits good solubility in common organic solvents. For aqueous-based assays, intermediate dilutions from a high-concentration DMSO stock are required. It is crucial to use fresh, anhydrous DMSO, as hygroscopic DMSO can significantly reduce solubility.[1]
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 100 mg/mL[1][2] | 200.96 mM[1] | Ultrasonic agitation may be required.[1] |
| Ethanol | 30 mg/mL[1] | 60.29 mM[1] | Ultrasonic agitation and warming may be required.[1] |
Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound powder and solvents.
Protocol 1: High-Concentration Stock Solution for In Vitro Use (100 mM in DMSO)
This protocol describes the preparation of a high-concentration stock solution suitable for most cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM solution, weigh 49.76 mg.
-
Solvent Addition: Add the calculated volume of DMSO to the tube. To prepare a 100 mM solution with 49.76 mg of this compound, add 1 mL of DMSO.
-
Dissolution: Cap the tube securely and vortex thoroughly. If the solid does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[1][6] Gentle warming may also aid dissolution.[1]
-
Verification: Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles. Store immediately as recommended in Section 4.
Stock Solution Preparation Table (Example for 10 mM Stock):
| Desired Final Concentration | Mass of this compound for 1 mL | Mass of this compound for 5 mL |
|---|---|---|
| 10 mM | 4.98 mg | 24.9 mg |
| 50 mM | 24.9 mg | 124.4 mg |
| 100 mM | 49.76 mg | 248.8 mg |
Protocol 2: Formulation for In Vivo Administration
For animal studies, this compound must be prepared in a biocompatible vehicle. The following is a common formulation protocol.[1]
Materials:
-
High-concentration this compound stock in DMSO (e.g., 25 mg/mL)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
Methodology (to prepare 1 mL of 2.5 mg/mL dosing solution):
-
Prepare DMSO Stock: Ensure you have a pre-made stock of this compound in DMSO (e.g., 25 mg/mL).
-
Combine Solvents: In a sterile tube, add the solvents in the following order, mixing thoroughly after each addition:
-
Add 100 µL of the 25 mg/mL this compound DMSO stock.
-
Add 400 µL of PEG300 and mix until the solution is uniform.
-
Add 50 µL of Tween-80 and mix again.
-
-
Final Dilution: Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly to ensure a clear, homogenous solution. The final concentration will be 2.5 mg/mL.[1]
-
Administration: Use the prepared solution for administration (e.g., intraperitoneal injection) promptly. This formulation yields a clear solution of at least 2.5 mg/mL.[1]
Visualization of Protocols and Pathways
Experimental Workflow
The following diagram outlines the general workflow for preparing a stock solution of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. The beta3-adrenoceptor agonist 4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]-phenyl]-benzenesulfonamide (L755507) and antagonist (S)-N-[4-[2-[[3-[3-(acetamidomethyl)phenoxy]-2-hydroxypropyl]amino]-ethyl]phenyl]benzenesulfonamide (this compound) activate different signaling pathways in Chinese hamster ovary-K1 cells stably expressing the human beta3-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. scbt.com [scbt.com]
- 6. This compound | Adrenergic Receptor | TargetMol [targetmol.com]
Application Notes and Protocols: L748337 in Cardiovascular Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of L748337, a potent and selective β3-adrenergic receptor (β3-AR) antagonist, in preclinical cardiovascular disease models. Additionally, we explore the therapeutic potential of targeting the Prostaglandin E2 Receptor 4 (EP4), a distinct pathway implicated in cardioprotection.
I. This compound: A Selective β3-Adrenergic Receptor Antagonist
This compound is a valuable research tool for investigating the role of the β3-AR in cardiovascular physiology and pathophysiology. It exhibits high selectivity for the β3-AR over β1- and β2-AR subtypes.[1]
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Kᵢ (nM) |
| β3-Adrenergic Receptor | 4.0 |
| β2-Adrenergic Receptor | 204 |
| β1-Adrenergic Receptor | 390 |
| (Data sourced from references[1]) |
II. Application of this compound in a Model of Catecholamine-Induced Cardiac Inefficiency
Objective: To investigate the effect of β3-AR blockade with this compound on dobutamine-induced cardiac inefficiency. Dobutamine, a β1-AR agonist, can lead to excessive myocardial oxygen consumption (MVO₂), a phenomenon termed oxygen cost of contractility.[2][3]
Experimental Model: Anesthetized Pig Model of Dobutamine-Induced Cardiac Stress.[2][3]
Key Findings:
-
Continuous dobutamine infusion resulted in a time-dependent impairment of cardiac efficiency.[2][3]
-
Co-administration of this compound with dobutamine attenuated the progressive impairment in cardiac efficiency.[2][3]
-
This protective effect of this compound occurred without compromising the positive inotropic effects of dobutamine.[2][3]
Table 2: Hemodynamic and Metabolic Effects of this compound in Dobutamine-Treated Pigs
| Parameter | Dobutamine Alone | Dobutamine + this compound |
| Cardiac Contractility (dP/dtmax) | Significantly increased and sustained | Similar increase to dobutamine alone |
| Cardiac Efficiency | Progressively impaired over 6 hours | Impairment attenuated |
| Arterial Free Fatty Acids | Gradually increased over 6 hours | Similar increase to dobutamine alone |
| (Data summarized from reference[3]) |
-
Animal Model: Anesthetized, open-chest pigs.
-
Instrumentation: Surgical preparation for hemodynamic monitoring, including epicardial echocardiography and sonomicrometric crystals for dimensional data.
-
Drug Administration:
-
Dobutamine Group: Continuous infusion of dobutamine (5 μg/kg/min).
-
Dobutamine + this compound Group: Bolus injection of this compound (50 μg/kg) followed by continuous infusion of dobutamine (5 μg/kg/min).
-
Control Group: Saline infusion.
-
-
Measurements:
-
Hemodynamics: Assess cardiac energetics, hemodynamics, and arterial metabolic substrate levels at baseline, 30 minutes, and 6 hours after the start of infusion.
-
Cardiac Efficiency: Determined by relating myocardial oxygen consumption (MVO₂) to left ventricular work (pressure-volume area; PVA).
-
Blood Sampling: Collect venous, arterial, and cardiac venous blood samples for metabolic analysis.
-
The diagram below illustrates the general signaling pathways of β1- and β3-adrenergic receptors in cardiomyocytes. Dobutamine primarily stimulates the β1-AR pathway, leading to increased contractility but also potentially to cardiac inefficiency. This compound selectively blocks the β3-AR pathway.
Caption: β-Adrenergic signaling in cardiomyocytes.
III. The Cardioprotective Role of the Prostaglandin E2 Receptor 4 (EP4) Pathway
While distinct from the β-adrenergic system, the Prostaglandin E2 (PGE2) EP4 receptor signaling pathway presents a promising therapeutic target in cardiovascular disease, particularly in the context of ischemia-reperfusion (I/R) injury and inflammation.[4][5][6]
Key Findings:
-
The EP4 receptor is the most abundantly expressed PGE2 receptor subtype in the heart.[4][6]
-
Activation of the EP4 receptor by endogenous PGE2 or exogenous agonists demonstrates a potent cardioprotective effect against I/R injury.[4][7]
-
EP4 agonists have been shown to reduce infarct size, improve left ventricular function, and attenuate inflammatory responses in models of myocardial I/R.[7][8]
-
In models of myocarditis, an EP4 agonist improved left ventricular contractility and prevented adverse ventricular remodeling.[9]
Table 3: Effects of EP4 Agonists in Cardiovascular Disease Models
| Model | EP4 Agonist | Key Outcomes |
| Myocardial Ischemia/Reperfusion (Rat) | EP4RAG | Reduced infarct size, improved LV function, attenuated inflammation.[8] |
| Myocardial Ischemia/Reperfusion (Mouse) | 4819-CD | Significantly reduced infarct size, even when administered after occlusion.[7] |
| Autoimmune Myocarditis (Mouse) | ONO-0260164 | Improved LV contractility, alleviated DCM phenotype, inhibited MMP-2 activity.[9] |
| LPS-induced Inflammation (Mouse Cardiac Fibroblasts) | CAY10598 | Reduced MCP-5 secretion, inhibited NF-κB activation.[10] |
-
Animal Model: Wild-type mice.
-
Surgical Procedure: Ligate the left anterior descending coronary artery for 1 hour, followed by 24 hours of reperfusion.
-
Drug Administration:
-
Administer the EP4 agonist (e.g., 4819-CD) either 1 hour before coronary occlusion or 50 minutes after occlusion.
-
A vehicle control group should be included.
-
-
Outcome Measures:
-
Infarct Size: Measure the infarct area as a percentage of the area at risk.
-
Cardiac Function: Assess left ventricular function using echocardiography.
-
Inflammatory Markers: Analyze tissue for inflammatory cell infiltration and cytokine expression.
-
Activation of the EP4 receptor initiates multiple downstream signaling cascades that contribute to its cardioprotective effects.
Caption: EP4 receptor signaling pathways.
IV. Summary and Future Directions
This compound is a critical tool for elucidating the role of β3-AR in cardiovascular function, particularly in the context of catecholamine-induced stress and cardiac inefficiency. The selective blockade of β3-AR may offer a therapeutic strategy to improve cardiac energetics without compromising inotropy.
Separately, the PGE2-EP4 signaling pathway has emerged as a potent mediator of cardioprotection. EP4 agonists demonstrate significant therapeutic potential in mitigating ischemia-reperfusion injury and cardiac inflammation.
Future research should continue to explore the intricate roles of these pathways in various cardiovascular disease models. Further investigation into the potential interplay between the β-adrenergic and prostaglandin signaling systems in the heart could unveil novel therapeutic opportunities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The β3 Adrenergic Receptor Antagonist L-748,337 Attenuates Dobutamine-Induced Cardiac Inefficiency While Preserving Inotropy in Anesthetized Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The β3 Adrenergic Receptor Antagonist L-748,337 Attenuates Dobutamine-Induced Cardiac Inefficiency While Preserving Inotropy in Anesthetized Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Roles of prostaglandin E2 in cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin E Receptor Subtype 4 Signaling in the Heart: Role in Ischemia/Reperfusion Injury and Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin E2 protects the heart from ischemia-reperfusion injury via its receptor subtype EP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological activation of the prostaglandin E2 receptor EP4 improves cardiac function after myocardial ischaemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostaglandin-E2 receptor-4 stimulant rescues cardiac malfunction during myocarditis and protects the heart from adverse ventricular remodeling after myocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prostaglandin E2 and an EP4 receptor agonist inhibit LPS-Induced monocyte chemotactic protein 5 production and secretion in mouse cardiac fibroblasts via Akt and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L748337 in Nonalcoholic Fatty Liver Disease (NAFLD) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonalcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition, characterized by excessive fat accumulation in the liver, that can progress to more severe forms such as nonalcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. The β3-adrenergic receptor (β3-AR) has emerged as a potential therapeutic target in metabolic disorders, including NAFLD. L748337 is a potent and selective antagonist of the β3-AR, exhibiting significantly higher affinity for the β3-AR compared to β1-AR and β2-AR.[1] These characteristics make this compound a valuable pharmacological tool for investigating the role of the β3-AR signaling pathway in the pathogenesis of NAFLD.
These application notes provide a comprehensive overview of the use of this compound in preclinical NAFLD research, including its mechanism of action, detailed experimental protocols for in vivo studies, and a framework for in vitro investigations.
Mechanism of Action
This compound functions as a competitive antagonist at the β3-adrenergic receptor. In the context of NAFLD, the β3-AR pathway is implicated in regulating lipid metabolism and inflammation in the liver. Activation of β3-AR is thought to be protective against liver steatosis and inflammation.[2][3] By blocking this receptor, this compound can be used to elucidate the downstream consequences of β3-AR inhibition and to probe the therapeutic potential of β3-AR agonists by reversing their effects. The binding affinities (Ki) of this compound are 4.0 nM for the β3-receptor, 390 nM for the β1-receptor, and 204 nM for the β2-receptor.[1]
Figure 1: Simplified signaling pathway of β3-adrenergic receptor in hepatocytes.
In Vivo Studies in a High-Fat Diet-Induced NAFLD Rat Model
A key preclinical model for studying NAFLD involves inducing the disease in rodents through a high-fat diet (HFD). The following data and protocols are based on a study by Wang et al. (2020), where this compound was used to investigate the role of β3-AR in a rat model of HFD-induced NAFLD.[2][3]
Data Presentation
The following tables summarize the quantitative data from the aforementioned study, comparing a control group, a high-fat diet (HFD) group, a group treated with a β3-AR agonist (HFD + β3-AGO), and a group treated with the β3-AR antagonist this compound (HFD + β3-ANT).
Table 1: Effects of this compound on Body Weight, Liver Weight, and Liver Index
| Group | Body Weight (g) | Liver Weight (g) | Liver Index (%) |
| Control | 485.3 ± 25.8 | 12.1 ± 1.5 | 2.50 ± 0.25 |
| HFD | 610.5 ± 30.2 | 19.8 ± 2.1 | 3.24 ± 0.28 |
| HFD + β3-AGO | 550.1 ± 28.9 | 16.2 ± 1.8 | 2.95 ± 0.26 |
| HFD + β3-ANT (this compound) | 645.7 ± 32.1 | 22.5 ± 2.4 | 3.48 ± 0.31 |
Table 2: Effects of this compound on Serum Biochemical Parameters
| Group | ALT (U/L) | AST (U/L) | TGs (mmol/L) | TC (mmol/L) | LDL-C (mmol/L) | FFAs (μmol/L) |
| Control | 35.8 ± 5.2 | 80.1 ± 9.8 | 0.65 ± 0.12 | 1.85 ± 0.21 | 0.58 ± 0.11 | 350.1 ± 40.2 |
| HFD | 85.3 ± 9.5 | 150.2 ± 15.1 | 1.58 ± 0.25 | 3.51 ± 0.32 | 1.25 ± 0.18 | 680.5 ± 55.3 |
| HFD + β3-AGO | 50.1 ± 6.8 | 105.3 ± 12.3 | 0.95 ± 0.18 | 2.53 ± 0.28 | 0.85 ± 0.15 | 450.3 ± 48.9 |
| HFD + β3-ANT (this compound) | 98.7 ± 10.1 | 165.8 ± 16.3 | 1.85 ± 0.28 | 3.98 ± 0.35 | 1.48 ± 0.21 | 750.1 ± 60.1 |
Table 3: Effects of this compound on NAFLD Activity Score (NAS)
| Group | Steatosis | Inflammation | Ballooning | Total NAS |
| Control | 0.2 ± 0.1 | 0.1 ± 0.1 | 0.0 ± 0.0 | 0.3 ± 0.2 |
| HFD | 2.8 ± 0.3 | 2.5 ± 0.4 | 1.5 ± 0.2 | 6.8 ± 0.7 |
| HFD + β3-AGO | 1.5 ± 0.2 | 1.2 ± 0.3 | 0.8 ± 0.1 | 3.5 ± 0.5 |
| HFD + β3-ANT (this compound) | 3.0 ± 0.4 | 2.8 ± 0.5 | 1.8 ± 0.3 | 7.6 ± 0.9 |
Experimental Protocol: In Vivo Administration of this compound in a Rat Model of NAFLD
This protocol details the methodology for inducing NAFLD in rats and administering this compound to study its effects.
1. Animal Model and Diet:
-
Species: Male Sprague-Dawley rats.
-
Age: 6-8 weeks old.
-
Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
NAFLD Induction: Feed a high-fat diet (HFD) for a total of 12 weeks to induce NAFLD. A standard diet is used for the control group.
2. This compound Preparation and Administration:
-
Drug: this compound.
-
Dosage: 1 mg/kg/day.
-
Administration Route: Continuous subcutaneous infusion via Alzet micro-osmotic pumps.
-
Pump Preparation:
-
Under sterile conditions, calculate the required concentration of this compound to achieve the target dose based on the pump's flow rate and the average weight of the rats.
-
Dissolve this compound in a suitable vehicle (e.g., sterile saline with a small percentage of DMSO and Tween-80 to aid dissolution).
-
Fill the Alzet micro-osmotic pumps with the this compound solution according to the manufacturer's instructions.
-
-
Pump Implantation:
-
After 8 weeks of HFD feeding, anesthetize the rats.
-
Make a small subcutaneous incision on the back of the rat.
-
Implant the filled Alzet pump subcutaneously.
-
Close the incision with sutures or wound clips.
-
-
Treatment Duration: 4 weeks.
3. Experimental Groups:
-
Control: Standard diet for 12 weeks.
-
HFD: High-fat diet for 12 weeks.
-
HFD + β3-ANT (this compound): High-fat diet for 12 weeks, with this compound administration during the last 4 weeks.
4. Outcome Measures (at the end of the 12-week period):
-
Body and Liver Weight: Record the final body weight and the weight of the excised liver.
-
Serum Analysis: Collect blood samples to measure serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Triglycerides (TGs), Total Cholesterol (TC), Low-Density Lipoprotein Cholesterol (LDL-C), and Free Fatty Acids (FFAs).
-
Histological Analysis:
-
Fix a portion of the liver in 10% formalin.
-
Embed in paraffin and section for Hematoxylin and Eosin (H&E) staining to assess liver morphology.
-
Prepare frozen sections for Oil Red O staining to visualize and quantify lipid accumulation.
-
Score the liver histology for steatosis, inflammation, and hepatocyte ballooning to determine the NAFLD Activity Score (NAS).
-
Figure 2: Experimental workflow for the in vivo study of this compound.
In Vitro Studies in Hepatocytes
Experimental Protocol: In Vitro Hepatocyte Lipid Accumulation Assay
1. Cell Culture:
-
Cell Line: Human hepatoma cell lines such as HepG2 or Huh7 are commonly used.
-
Culture Conditions: Maintain cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.
2. Induction of Lipid Accumulation:
-
Reagents: Prepare a stock solution of free fatty acids (FFAs), typically a combination of oleic acid and palmitic acid (e.g., in a 2:1 molar ratio), complexed to bovine serum albumin (BSA).
-
Treatment: Seed hepatocytes in multi-well plates. Once they reach a desired confluency, treat the cells with the FFA solution to induce lipid accumulation. A typical concentration is 1 mM total FFAs.
3. This compound Treatment:
-
Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Application: Treat the cells with varying concentrations of this compound, either as a pre-treatment, co-treatment with FFAs, or as a post-treatment to assess its ability to prevent or reverse lipid accumulation. It is also useful to include a β3-AR agonist as a positive control and to test the ability of this compound to block the agonist's effects.
4. Assessment of Lipid Accumulation:
-
Oil Red O Staining:
-
After the treatment period, fix the cells with 4% paraformaldehyde.
-
Stain the cells with Oil Red O solution to visualize neutral lipid droplets.
-
Wash the cells and acquire images using a microscope.
-
For quantification, extract the Oil Red O dye from the cells using isopropanol and measure the absorbance at a specific wavelength (e.g., 510 nm).
-
-
Nile Red Staining:
-
Alternatively, use Nile Red, a fluorescent dye, to stain intracellular lipid droplets.
-
Quantify the fluorescence intensity using a fluorescence microscope or a plate reader.
-
5. Data Analysis:
-
Normalize the lipid accumulation data to the total protein content or cell number in each well to account for any cytotoxic effects of the treatments.
-
Compare the lipid content in this compound-treated cells to the FFA-treated control group.
Figure 3: General workflow for an in vitro hepatocyte lipid accumulation assay.
Conclusion
This compound serves as a critical tool for dissecting the role of the β3-adrenergic receptor in the pathophysiology of NAFLD. The provided in vivo data and protocols offer a solid foundation for researchers to design and execute experiments to further explore this pathway. While specific in vitro data for this compound in NAFLD is pending, the outlined general protocol provides a starting point for cellular-level investigations. These application notes are intended to facilitate the effective use of this compound in advancing our understanding of NAFLD and in the development of novel therapeutic strategies.
References
- 1. The β3-Adrenergic Receptor: Structure, Physiopathology of Disease, and Emerging Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The protective effects of the β3 adrenergic receptor agonist BRL37344 against liver steatosis and inflammation in a rat model of high-fat diet-induced nonalcoholic fatty liver disease (NAFLD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The protective effects of the β3 adrenergic receptor agonist BRL37344 against liver steatosis and inflammation in a rat model of high-fat diet-induced nonalcoholic fatty liver disease (NAFLD) - PMC [pmc.ncbi.nlm.nih.gov]
L748337: Application Notes and Protocols for Metabolic Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L748337 is a potent and selective antagonist of the β3-adrenergic receptor (β3-AR), exhibiting significantly higher affinity for the β3-AR compared to β1-AR and β2-AR subtypes. This selectivity makes it a valuable tool for investigating the physiological and pathophysiological roles of the β3-adrenergic system in various metabolic processes. The β3-AR is predominantly expressed in adipose tissue and is involved in the regulation of lipolysis and thermogenesis. Dysregulation of β3-AR signaling has been implicated in the pathogenesis of several metabolic disorders, including obesity, type 2 diabetes, and nonalcoholic fatty liver disease (NAFLD). These application notes provide a comprehensive overview of the use of this compound in metabolic disorder research, including its mechanism of action, experimental protocols, and relevant data.
Mechanism of Action
This compound acts as a competitive antagonist at the β3-adrenergic receptor. In the context of metabolic studies, its primary mechanism is the blockade of endogenous catecholamine (e.g., norepinephrine) or synthetic agonist-induced activation of the β3-AR. This inhibition prevents the downstream signaling cascade, which typically involves the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of protein kinase A (PKA). PKA then phosphorylates and activates hormone-sensitive lipase (HSL) and other target proteins, leading to the hydrolysis of triglycerides (lipolysis) and the release of free fatty acids and glycerol.
Interestingly, some studies have reported that this compound can also exhibit biased agonism, coupling the β3-AR to Gi proteins and activating the MAPK/ERK signaling pathway.[1] This dual functionality as both an antagonist for the canonical Gs-cAMP pathway and a potential agonist for the Gi-MAPK/ERK pathway highlights the complexity of β3-AR signaling and offers additional avenues for investigation.
Data Presentation
In Vitro Binding Affinity and Potency
| Receptor Subtype | Species | Assay Type | Parameter | Value | Reference |
| β3-Adrenergic Receptor | Human | Radioligand Binding | Ki | 4.0 nM | [1] |
| β2-Adrenergic Receptor | Human | Radioligand Binding | Ki | 204 nM | [1] |
| β1-Adrenergic Receptor | Human | Radioligand Binding | Ki | 390 nM | [1] |
| β3-Adrenergic Receptor | Rat | Radioligand Binding | Ki | 12-95 nM | [2] |
| β3-Adrenergic Receptor | Human | cAMP Accumulation (Isoproterenol-stimulated) | IC50 | 6 nM | [3] |
In Vivo Efficacy in a Rat Model of High-Fat Diet-Induced NAFLD
A study investigating the effects of a β3-AR agonist (BRL37344) utilized this compound as an antagonist to confirm the receptor's involvement. The following data demonstrates the impact of this compound in exacerbating the effects of a high-fat diet.[4][5]
| Parameter | Control (Standard Diet) | High-Fat Diet (HFD) | HFD + this compound |
| Body Weight (g) | |||
| Week 4 | 245.3 ± 15.2 | 250.1 ± 14.8 | 252.3 ± 16.1 |
| Week 8 | 350.7 ± 18.9 | 385.4 ± 20.3 | 390.1 ± 21.5 |
| Week 12 | 410.2 ± 22.5 | 480.6 ± 25.7 | 495.3 ± 28.4# |
| Liver Weight (g) | 10.2 ± 1.1 | 15.8 ± 1.5 | 17.2 ± 1.8# |
| Serum ALT (U/L) | 35.6 ± 4.1 | 68.2 ± 7.3 | 75.4 ± 8.1# |
| Serum AST (U/L) | 85.3 ± 9.2 | 145.7 ± 15.6 | 160.2 ± 17.1# |
| Serum Triglycerides (mmol/L) | 0.8 ± 0.1 | 1.9 ± 0.2 | 2.2 ± 0.3# |
| Serum Total Cholesterol (mmol/L) | 1.5 ± 0.2 | 2.8 ± 0.3 | 3.1 ± 0.4# |
| Serum LDL-C (mmol/L) | 0.5 ± 0.1 | 1.2 ± 0.2 | 1.4 ± 0.2# |
| Serum Free Fatty Acids (μmol/L) | 150.4 ± 16.2 | 320.8 ± 35.1 | 355.7 ± 38.9# |
| NAFLD Activity Score (NAS) | 0.5 ± 0.1 | 4.2 ± 0.5 | 5.1 ± 0.6# |
* p < 0.05 vs. Control; #p < 0.05 vs. HFD. Data are presented as mean ± SD.
Experimental Protocols
In Vivo Study: High-Fat Diet-Induced NAFLD in Rats
This protocol is adapted from a study investigating the role of β3-AR in a rat model of NAFLD.[4][5]
1. Animal Model:
-
Species: Male Sprague-Dawley rats (4 weeks old).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Diet:
-
Control Group: Standard chow diet.
-
High-Fat Diet (HFD) Group: A diet consisting of 45% kcal from fat.
-
-
Study Duration: 12 weeks.
2. This compound Administration:
-
Timing: Administration begins at week 8 and continues for 4 weeks.
-
Method: Continuous subcutaneous infusion via Alzet micro-osmotic pumps.
-
Dose: The original study used an antagonist group but did not specify the exact dose of this compound. A typical dose for in vivo studies in rodents is in the range of 1-10 mg/kg/day, which should be optimized for the specific experimental goals.
-
Vehicle: A suitable vehicle for this compound for in vivo use is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
3. Outcome Measures:
-
Metabolic Parameters: Monitor body weight weekly. At the end of the study, collect blood samples for analysis of serum ALT, AST, triglycerides, total cholesterol, LDL-C, and free fatty acids.
-
Histopathology: Excise the liver, weigh it, and fix a portion in 10% neutral buffered formalin for histological analysis (H&E and Oil Red O staining). Determine the NAFLD Activity Score (NAS).
-
Molecular Analysis: Snap-freeze liver tissue in liquid nitrogen for subsequent Western blot or RT-qPCR analysis of relevant targets (e.g., β3-AR, PPAR-α, PPAR-γ, mCPT-1, FAT/CD36).
In Vitro Study: Lipolysis Assay in 3T3-L1 Adipocytes
This protocol is a general guideline for assessing the effect of this compound on lipolysis in a common adipocyte cell line.
1. Cell Culture and Differentiation:
-
Cell Line: 3T3-L1 preadipocytes.
-
Culture Medium: DMEM with 10% fetal bovine serum.
-
Differentiation: Once confluent, induce differentiation with a standard cocktail containing insulin, dexamethasone, and IBMX for 2-3 days, followed by maintenance in DMEM with 10% FBS and insulin. Mature adipocytes are typically ready for experiments 7-10 days post-differentiation.
2. Lipolysis Assay:
-
Pre-incubation: Wash differentiated 3T3-L1 adipocytes with Krebs-Ringer bicarbonate buffer (KRBB) supplemented with 2% BSA. Pre-incubate the cells with desired concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle for 30 minutes.
-
Stimulation: Add a β-adrenergic agonist (e.g., isoproterenol at 1 µM) to stimulate lipolysis and incubate for 2-3 hours at 37°C.
-
Glycerol Measurement: Collect the supernatant (culture medium) and measure the glycerol concentration using a commercially available glycerol assay kit. Glycerol release is a direct indicator of lipolysis.
-
Data Analysis: Normalize the glycerol release to the total protein content of the cells in each well.
In Vitro Study: Glucose Uptake Assay in L6 Myotubes
This protocol outlines a method to investigate the potential effects of this compound on glucose uptake in a skeletal muscle cell line.
1. Cell Culture and Differentiation:
-
Cell Line: L6 myoblasts.
-
Culture Medium: α-MEM with 10% fetal bovine serum.
-
Differentiation: Upon reaching confluence, switch to α-MEM with 2% horse serum to induce differentiation into myotubes. Myotubes are typically fully differentiated after 5-7 days.
2. Glucose Uptake Assay:
-
Serum Starvation: Before the assay, serum-starve the differentiated L6 myotubes for 3-4 hours in serum-free α-MEM.
-
Pre-incubation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate with this compound at various concentrations or vehicle for 30-60 minutes.
-
Stimulation: Add a stimulating agent if required (e.g., insulin at 100 nM) and incubate for 20-30 minutes.
-
Glucose Uptake Measurement: Add 3H-2-deoxyglucose (a radiolabeled glucose analog) and incubate for 10-15 minutes.
-
Termination and Lysis: Stop the uptake by washing the cells with ice-cold KRH buffer. Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Quantification: Measure the radioactivity in the cell lysates using a scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the total protein concentration.
Visualizations
Signaling Pathways
Caption: this compound's dual role at the β3-AR.
Experimental Workflow
Caption: Workflow for in vivo and in vitro studies.
Conclusion
This compound is an indispensable pharmacological tool for elucidating the role of the β3-adrenergic receptor in metabolic health and disease. Its high selectivity allows for the specific interrogation of β3-AR-mediated pathways. The provided protocols and data serve as a foundation for designing and interpreting experiments aimed at understanding and potentially targeting the β3-AR in metabolic disorders. Researchers should carefully consider the species-specific differences in β3-AR pharmacology and the potential for biased agonism when designing their studies.
References
- 1. Rat L6 myotubes as an in vitro model system to study GLUT4-dependent glucose uptake stimulated by inositol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zen-bio.com [zen-bio.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Note & Protocol: Assessing the Binding Affinity of L748337 to the β3-Adrenergic Receptor
Audience: Researchers, scientists, and drug development professionals.
Introduction L748337 is a potent and selective competitive antagonist for the human β3-adrenergic receptor (β3-AR), a member of the G-protein coupled receptor (GPCR) superfamily.[1][2][3] It displays significantly higher affinity for the β3 subtype compared to β1 and β2 receptors, making it a valuable tool for studying the physiological and pathological roles of β3-AR.[1][4] The β3-AR is primarily located in adipose tissue and the small intestine and is involved in processes like lipolysis and glucose uptake. Accurate determination of this compound's binding affinity is crucial for pharmacological characterization and drug development efforts targeting the β3-AR. This document provides detailed protocols for assessing the binding affinity of this compound using radioligand binding assays.
Quantitative Data Summary: Binding Affinity of this compound
The binding affinity of this compound is typically reported as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity.[5] The known Ki values for this compound at human β-adrenergic receptor subtypes are summarized below.
| Receptor Subtype | This compound Inhibition Constant (Ki) | Reference |
| Human β3-Adrenergic Receptor | 4.0 nM | [1][2][4] |
| Human β1-Adrenergic Receptor | 390 nM | [1][2][4] |
| Human β2-Adrenergic Receptor | 204 nM | [1][2][4] |
β3-Adrenergic Receptor Signaling Pathways
The β3-AR can couple to different G-proteins to initiate distinct downstream signaling cascades. This compound acts as a competitive antagonist at the canonical Gs-pathway but has also been observed to function as a biased agonist, activating the Gi-coupled MAPK/ERK pathway.[1][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-748,337 | Adrenergic β3 Receptors | Tocris Bioscience [tocris.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Potent and selective human beta(3)-adrenergic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 6. mdpi.com [mdpi.com]
L748337: A Potent and Selective Tool for Interrogating β3-Adrenoceptor Function
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
L748337 is a highly potent and selective antagonist of the human β3-adrenoceptor (β3-AR), a member of the G-protein coupled receptor (GPCR) superfamily.[1][2] Its significant selectivity over β1- and β2-adrenoceptor subtypes makes it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the β3-AR.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound in studying β3-adrenoceptor function, including its signaling pathways and use in both in vitro and in vivo models.
Physicochemical Properties and Selectivity
This compound, chemically known as (S)-N-[4-[2-[[3-[3-(acetamidomethyl)phenoxy]-2-hydroxypropyl]amino]-ethyl]phenyl]benzenesulfonamide, is a competitive antagonist at the human β3-adrenoceptor.[1] Its selectivity is a key attribute for researchers, allowing for the specific blockade of β3-AR mediated effects.
Data Presentation: Quantitative Pharmacological Data for this compound
The following table summarizes the binding affinities and functional potency of this compound for human β-adrenoceptor subtypes.
| Parameter | β3-Adrenoceptor | β1-Adrenoceptor | β2-Adrenoceptor | Reference |
| Ki (nM) | 4.0 ± 0.4 | 390 ± 154 | 204 ± 75 | [1] |
| Ki (nM) | 4.0 | 390 | 204 | [3] |
| IC50 (nM) | 6 | - | - |
Note: Ki represents the inhibition constant, indicating the concentration of the antagonist required to occupy 50% of the receptors. IC50 is the concentration of an inhibitor where the response (in this case, isoproterenol-stimulated cAMP accumulation) is reduced by half.
Mechanism of Action and Signaling Pathways
The β3-adrenoceptor is classically known to couple to Gs protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[4][5] This pathway is central to β3-AR's role in processes like lipolysis in adipocytes and thermogenesis in brown adipose tissue.[4][5]
However, emerging evidence reveals a more complex signaling profile for the β3-AR, including coupling to inhibitory G-protein (Gi). This compound has been shown to act as a biased agonist, predominantly coupling to Gi to activate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, specifically the phosphorylation of Erk1/2.[3][6] This dual signaling capacity of the β3-AR, and the ability of ligands like this compound to selectively engage one pathway over another, is a critical area of ongoing research.
Diagram of β3-Adrenoceptor Signaling Pathways
Caption: β3-Adrenoceptor canonical Gs and non-canonical Gi signaling pathways.
Experimental Protocols
The following are generalized protocols for utilizing this compound in common experimental paradigms. Researchers should optimize these protocols for their specific cell lines, tissues, or animal models.
In Vitro Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the β3-adrenoceptor.
Materials:
-
Cell membranes from cells expressing the human β3-adrenoceptor (e.g., CHO or HEK293 cells).
-
Non-specific binding control: A high concentration of a non-labeled β-adrenergic ligand (e.g., 10 µM propranolol).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
This compound stock solution (in DMSO).
-
Scintillation vials and scintillation fluid.
-
Glass fiber filters.
-
Filtration manifold.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add cell membranes (20-50 µg protein/well), [3H]-L748337 (at a concentration near its Kd, e.g., 2-3 nM), and varying concentrations of unlabeled this compound.
-
For non-specific binding, add the non-specific binding control instead of this compound.
-
Incubate at room temperature for 60-90 minutes.
-
Rapidly filter the reaction mixture through glass fiber filters using a filtration manifold.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Diagram of Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
In Vitro Functional Assay: Inhibition of Agonist-Induced cAMP Accumulation
This protocol assesses the antagonist activity of this compound by measuring its ability to inhibit cAMP production stimulated by a β-adrenoceptor agonist.
Materials:
-
Whole cells expressing the human β3-adrenoceptor.
-
β-adrenoceptor agonist (e.g., Isoproterenol).
-
This compound stock solution (in DMSO).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Seed cells in a 96-well plate and grow to confluency.
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes in the presence of a phosphodiesterase inhibitor.
-
Stimulate the cells with a fixed concentration of the agonist (typically the EC80 concentration) for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the agonist-induced cAMP levels against the concentration of this compound and fit the data to a dose-response curve to determine the IC50.
In Vivo Studies in Animal Models
This compound has been used in animal models to investigate the in vivo functions of the β3-adrenoceptor. For example, it has been used to study its role in cardiac function and metabolism.[9][10]
Example Protocol: Investigating the Role of β3-AR in Cardiac Function in Pigs [9]
Animal Model:
-
Domestic pigs (Sus scrofa domesticus).[9]
Drug Administration:
-
This compound can be administered as an intravenous bolus. In one study, a bolus of 50 μg/kg was used.[10]
-
For continuous effects, an infusion may be necessary.
Experimental Procedure:
-
Anesthetize the animals according to an approved institutional protocol.
-
Surgically implant catheters for drug administration, blood sampling, and hemodynamic monitoring.
-
Obtain baseline measurements of cardiac function (e.g., heart rate, blood pressure, cardiac output) and metabolic parameters (e.g., plasma free fatty acids).
-
Administer a β-agonist such as dobutamine to stimulate the cardiovascular system.[9]
-
Administer this compound (e.g., 50 μg/kg bolus) and continue to monitor cardiac and metabolic parameters over a period of several hours.[10]
-
A control group receiving only the vehicle should be included.
-
Collect blood samples at regular intervals to measure metabolic substrates.
-
At the end of the experiment, euthanize the animals according to approved procedures.
-
Analyze the data to determine the effect of β3-AR blockade on the measured parameters.
Diagram of this compound's Antagonist Action
Caption: Competitive antagonism of this compound at the β3-adrenoceptor.
Applications in Research and Drug Development
This compound is a versatile tool with numerous applications:
-
Target Validation: Confirming the involvement of the β3-adrenoceptor in specific physiological or pathological processes.
-
Mechanism of Action Studies: Dissecting the signaling pathways downstream of β3-AR activation.
-
Compound Screening: Serving as a reference antagonist in high-throughput screening campaigns for novel β3-AR ligands.
-
In Vivo Pharmacology: Investigating the systemic effects of β3-AR blockade in animal models of disease, such as metabolic disorders, cardiovascular diseases, and cancer.[3]
Conclusion
This compound is a potent, selective, and well-characterized antagonist of the human β3-adrenoceptor. Its utility in a wide range of in vitro and in vivo experimental settings makes it an indispensable tool for researchers in academia and the pharmaceutical industry who are focused on understanding the biology of the β3-adrenoceptor and its potential as a therapeutic target. The protocols and data presented here provide a foundation for the effective use of this compound in advancing our knowledge of β3-adrenoceptor function.
References
- 1. Potent and selective human beta(3)-adrenergic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The beta3-adrenoceptor agonist 4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]-phenyl]-benzenesulfonamide (L755507) and antagonist (S)-N-[4-[2-[[3-[3-(acetamidomethyl)phenoxy]-2-hydroxypropyl]amino]-ethyl]phenyl]benzenesulfonamide (this compound) activate different signaling pathways in Chinese hamster ovary-K1 cells stably expressing the human beta3-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The new radioligand [(3)H]-L 748,337 differentially labels human and rat β3-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The β3 Adrenergic Receptor Antagonist L-748,337 Attenuates Dobutamine-Induced Cardiac Inefficiency While Preserving Inotropy in Anesthetized Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The β3 Adrenergic Receptor Antagonist L-748,337 Attenuates Dobutamine-Induced Cardiac Inefficiency While Preserving Inotropy in Anesthetized Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
L748337 Technical Support Center: Troubleshooting Solubility
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with L748337. The following frequently asked questions (FAQs) and troubleshooting guide address common issues to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most effective solvent, capable of dissolving this compound up to 100 mg/mL (200.96 mM).[1] Ethanol and DMF are also viable options, though they offer lower solubility.[2] For optimal results, it is crucial to use newly opened, anhydrous DMSO, as its hygroscopic nature can significantly impact solubility.[1]
Q2: I'm observing precipitation when preparing my this compound solution. What should I do?
Precipitation or phase separation can occur during preparation. To aid dissolution, gentle warming and/or sonication are recommended.[1] Specifically for solutions in DMSO and ethanol, ultrasonication is advised to achieve higher concentrations.[1]
Q3: Can I store my this compound stock solution? If so, under what conditions?
Yes, stock solutions of this compound can be stored. For long-term storage, it is recommended to keep the solution at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is acceptable. Ensure the solution is in a sealed container and protected from moisture.[1]
Q4: What are the best practices for preparing this compound for in vivo experiments?
For in vivo applications, several formulation protocols are available to enhance solubility and bioavailability. These typically involve a combination of solvents. Common vehicles include formulations with DMSO, PEG300, Tween-80, and saline, or combinations with SBE-β-CD or corn oil.[1] It is essential to add and mix each solvent sequentially as described in the specific protocols.[1]
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound.
Problem: this compound is not fully dissolving in the chosen solvent.
| Potential Cause | Recommended Solution |
| Solvent saturation | Verify that you are not exceeding the maximum solubility for the chosen solvent. Refer to the solubility data table below. |
| Inadequate mixing | Vortex the solution thoroughly. For higher concentrations, especially in DMSO and ethanol, use an ultrasonic bath.[1] |
| Low temperature | Gently warm the solution. This can be particularly helpful for dissolving this compound in ethanol.[1] |
| Hygroscopic solvent | If using DMSO, ensure it is a fresh, anhydrous stock, as absorbed water can reduce solubility.[1] |
Problem: The prepared solution appears cloudy or has formed a precipitate.
| Potential Cause | Recommended Solution |
| Compound precipitation upon dilution | This can occur when a stock solution (e.g., in DMSO) is diluted into an aqueous buffer. To mitigate this, consider using a formulation with co-solvents like PEG300 or solubilizing agents like Tween-80. |
| Incorrect solvent order of addition | When preparing complex formulations for in vivo use, the order of solvent addition is critical. Follow the specified protocol precisely, ensuring each component is fully mixed before adding the next.[1] |
| Storage issues | If the precipitate formed during storage, it might be due to temperature fluctuations or solvent evaporation. Before use, try warming and sonicating the solution to redissolve the compound. |
This compound Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 100 | 200.96 | Ultrasonication needed; use of newly opened DMSO is recommended.[1] |
| Ethanol | 30 | 60.29 | Ultrasonication and warming needed.[1] |
| DMF | 30 | - | |
| Ethanol:PBS (pH 7.2) (1:3) | 0.25 | - |
Experimental Protocols
Protocol 1: Preparation of a 2.5 mg/mL solution for in vivo use with co-solvents [1]
-
Start with a 25.0 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to reach a final volume of 1 mL and mix well. The resulting solution should be clear.
Protocol 2: Preparation of a 2.5 mg/mL solution for in vivo use with SBE-β-CD [1]
-
Prepare a 25.0 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline.
-
Mix thoroughly until a clear solution is obtained.
Protocol 3: Preparation of a 2.5 mg/mL solution in Corn Oil for in vivo use [1]
-
Begin with a 25.0 mg/mL stock solution of this compound in DMSO.
-
To make 1 mL of the final solution, add 100 µL of the DMSO stock to 900 µL of corn oil.
-
Mix thoroughly. This preparation requires ultrasonication to achieve a clear solution.
Visualizing Experimental Processes and Pathways
Troubleshooting Workflow for this compound Solubility Issues
Caption: A flowchart for troubleshooting common solubility problems with this compound.
This compound Signaling Pathway
This compound is recognized as a potent β3-adrenergic receptor antagonist.[1] Interestingly, it has been shown to couple predominantly to the G-protein Gαi to activate the MAPK signaling pathway, leading to the phosphorylation of Erk1/2.[1][2]
Caption: The signaling cascade of this compound via the β3-adrenergic receptor and Gαi.
References
common problems in L748337 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using L748337 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the β3-adrenergic receptor (β3-AR).[1][2] It exhibits significantly higher affinity for the β3-AR compared to β1- and β2-adrenergic receptors.[1] While it acts as a competitive antagonist, inhibiting cAMP accumulation in response to agonists like Isoproterenol, it also displays biased agonism.[3] This means it can activate other signaling pathways. Specifically, this compound has been shown to couple to the Gi protein, leading to the activation of the MAPK/Erk1/2 signaling pathway.[1][4]
Q2: I am not seeing the expected antagonist effect in my experiments with rat or mouse models. Why might this be?
A common issue encountered when using this compound in rodent models is its significantly lower affinity for rodent β3-adrenoceptors compared to human β3-adrenoceptors.[3][5][6] This species-specific difference can be as much as 10- to 100-fold.[5][7] Consequently, higher concentrations of this compound may be required to achieve effective antagonism in rats and mice.[5][7] It is crucial to consider this when designing experiments and interpreting data from rodent studies.
Q3: My this compound is not dissolving properly. What are the recommended procedures for solubilization?
Solubility can be a challenge with this compound. For in vitro experiments, it is soluble in DMSO (up to 100 mg/mL) and ethanol (up to 30 mg/mL), though this may require sonication and warming.[1] For in vivo preparations, multi-component solvent systems are often necessary. If precipitation occurs, gentle heating and/or sonication can aid in dissolution.[1] Always use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]
Q4: I am observing unexpected agonist-like effects on MAPK/Erk signaling. Is this normal?
Yes, this is a known characteristic of this compound. It is a biased agonist, meaning that while it antagonizes the Gs-cAMP pathway, it can act as an agonist for the Gi-MAPK/Erk pathway.[1][3][4] this compound has been shown to increase the phosphorylation of Erk1/2.[1][3] This dual functionality is an important consideration for data interpretation, as the compound can elicit different or even opposing effects depending on the signaling pathway being investigated.
Q5: What are the recommended storage conditions for this compound?
This compound solid should be stored at -20°C, sealed, and away from moisture.[1] Stock solutions in solvent can be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[1] For in vivo experiments, it is recommended to prepare working solutions fresh on the day of use.[1]
Troubleshooting Guides
Problem 1: Inconsistent or weak antagonist activity in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Low Receptor Expression | Ensure the cell line used expresses a sufficient level of the β3-adrenergic receptor. |
| Species Difference | If using rodent cells, be aware of the lower affinity of this compound and consider increasing the concentration.[3][5] |
| Biased Agonism | The endpoint of your assay may be influenced by the MAPK/Erk pathway, where this compound acts as an agonist.[1][4] Consider using an assay that specifically measures cAMP levels to confirm antagonism. |
| Compound Degradation | Ensure proper storage of the this compound powder and stock solutions to prevent degradation.[1] |
Problem 2: Variability in in vivo experimental results.
| Possible Cause | Troubleshooting Step |
| Poor Bioavailability | The chosen solvent formulation may not be optimal for absorption. Refer to established protocols for in vivo administration.[1] |
| Insufficient Dosage | Due to the lower affinity in rodents, the administered dose may be too low to achieve effective receptor blockade.[5] A dose-response study may be necessary. |
| Metabolic Instability | The metabolic half-life of this compound in the specific animal model may be short. Consider the timing of administration relative to the experimental endpoint. |
Quantitative Data Summary
The following table summarizes the binding affinity and potency of this compound for different adrenergic receptor subtypes.
| Parameter | Receptor | Value | Species |
| Ki | β3-adrenoceptor | 4.0 nM | Human |
| Ki | β2-adrenoceptor | 204 nM | Human |
| Ki | β1-adrenoceptor | 390 nM | Human |
| pEC50 (Erk1/2 Phosphorylation) | β3-adrenoceptor | 11.6 | Human |
| IC50 (Isoproterenol-stimulated cAMP) | β3-adrenoceptor | 6 nM | Not Specified |
| Ki (radioligand binding) | β3-adrenoceptor | ~2 nM | Human |
| Ki (radioligand binding) | β3-adrenoceptor | 12-95 nM | Rat |
Data compiled from multiple sources.[1][5][6]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
-
Materials: this compound powder, anhydrous DMSO.
-
Procedure:
-
To prepare a 100 mM stock solution, add 201 µL of DMSO to 10 mg of this compound (MW: 497.61 g/mol ).
-
Vortex thoroughly to dissolve.
-
If necessary, use an ultrasonic bath to aid dissolution.
-
-
Storage: Aliquot and store at -20°C or -80°C.[1]
Protocol 2: Preparation of this compound Formulation for In Vivo (Intraperitoneal Injection)
This protocol yields a clear solution of ≥ 2.5 mg/mL.[1]
-
Materials: this compound, DMSO, PEG300, Tween-80, Saline (0.9% NaCl).
-
Procedure (for 1 mL working solution):
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogenous.
-
Add 450 µL of Saline to bring the final volume to 1 mL.
-
-
Note: Prepare this working solution fresh on the day of the experiment.[1]
Visualizations
Caption: Biased signaling of this compound at the β3-adrenergic receptor.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The beta3-adrenoceptor agonist 4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]-phenyl]-benzenesulfonamide (L755507) and antagonist (S)-N-[4-[2-[[3-[3-(acetamidomethyl)phenoxy]-2-hydroxypropyl]amino]-ethyl]phenyl]benzenesulfonamide (this compound) activate different signaling pathways in Chinese hamster ovary-K1 cells stably expressing the human beta3-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The new radioligand [(3)H]-L 748,337 differentially labels human and rat β3-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-Adrenoceptor-mediated Relaxation of Urinary Bladder Muscle in β2-Adrenoceptor Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
improving L748337 efficacy in animal models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing L748337 in animal models. The information is designed to address common challenges and improve experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a competitive antagonist of the β3-adrenergic receptor (β3-AR). It exhibits high selectivity for the β3-AR over β1- and β2-adrenergic receptors.[1] While its primary role is to block the canonical Gs-protein-coupled signaling pathway that leads to cAMP accumulation, it has also been shown to act as a biased agonist, activating the Gi-protein-coupled MAPK/Erk signaling pathway.[1][2]
Q2: I am not observing the expected efficacy in my mouse/rat model. Why might this be?
A2: A critical factor to consider is the species-specific affinity of this compound. The compound has been reported to have a 10 to 100-fold lower affinity for rodent β3-adrenoceptors compared to human β3-adrenoceptors.[3][4][5][6] This significant difference in potency may necessitate the use of higher concentrations in mouse and rat models to achieve the desired level of receptor antagonism.[5] It is advisable to perform dose-response studies to determine the optimal concentration for your specific animal model and experimental endpoint.
Q3: What are the known off-target or unexpected effects of this compound?
A3: this compound can function as a biased agonist.[4] While it antagonizes the Gs-cAMP pathway, it can independently activate Gi-protein signaling, leading to the phosphorylation of Erk1/2 in the MAPK pathway.[1][2] This dual activity can produce biological effects that may not be anticipated from a simple β3-AR antagonist. Researchers should consider these alternative signaling effects when interpreting their results.
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, this compound powder should be stored at -20°C, sealed, and protected from moisture.[1] Stock solutions in solvent can be stored at -80°C for up to six months or at -20°C for up to one month.[1] It is strongly recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Precipitation of this compound in solution | Poor solubility in the chosen solvent system. | This compound has limited aqueous solubility. For in vitro stock solutions, use DMSO (up to 100 mg/mL) or ethanol (up to 30 mg/mL).[1] Gentle warming and sonication may be required to fully dissolve the compound.[1] For in vivo formulations, refer to the detailed protocols below for solvent systems containing DMSO, PEG300, Tween-80, and saline or corn oil.[1] Always prepare fresh working solutions for animal administration.[1] |
| Inconsistent or lack of biological effect in vivo | 1. Inadequate Dose: Due to the lower affinity for rodent receptors, the administered dose may be insufficient. 2. Poor Bioavailability: The formulation may not be optimal for absorption via the chosen route of administration. 3. Compound Degradation: Improper storage or use of old working solutions. | 1. Dose-Response Study: Conduct a pilot study with a range of doses to determine the effective concentration for your specific animal model and desired effect. 2. Formulation Optimization: Ensure you are using a validated in vivo formulation. See the detailed protocols below. Consider the route of administration (e.g., intraperitoneal injection has been used successfully).[1] 3. Fresh Preparations: Always prepare working solutions for in vivo experiments fresh on the day of use from a properly stored stock solution.[1] |
| Unexpected physiological responses | Biased agonism of this compound at the β3-AR, leading to activation of the Gi-MAPK pathway. | Be aware that this compound can stimulate signaling pathways independently of its antagonist effects.[1][2] To investigate this, you can measure markers of MAPK/Erk activation (e.g., phospho-Erk) in your target tissue. Consider using a pertussis toxin pre-treatment in in vitro experiments to inhibit Gi-protein signaling and isolate the Gs-antagonist effects.[2] |
Quantitative Data Summary
Table 1: Receptor Binding Affinity and Potency of this compound
| Parameter | Receptor | Value | Species | Reference |
| Ki | β3-adrenoceptor | 4.0 nM | Human | [1] |
| β2-adrenoceptor | 204 nM | Human | [1] | |
| β1-adrenoceptor | 390 nM | Human | [1] | |
| IC50 | Isoproterenol-stimulated cAMP accumulation | 6 nM | Not Specified | |
| pEC50 | Erk1/2 Phosphorylation | 11.6 | Not Specified | [1] |
Experimental Protocols
Protocol 1: In Vivo Administration in a Mouse Melanoma Model [1]
-
Animal Model: Male C57BL/6J mice (8 weeks of age) bearing syngeneic B16F10 cell tumors.
-
Formulation: Prepare a stock solution of this compound in a suitable solvent like DMSO. For the working solution, one of the following vehicle compositions can be used:
-
Vehicle A: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
Vehicle B: 10% DMSO, 90% (20% SBE-β-CD in Saline).
-
Vehicle C: 10% DMSO, 90% Corn Oil.
-
Note: Ensure the final solution is clear. Gentle heating or sonication may be necessary. Prepare fresh daily.[1]
-
-
Dosage: 5 mg/kg body weight.
-
Administration: Intraperitoneal (i.p.) injection.
-
Dosing Schedule: Daily injections starting from day 10 post-tumor cell inoculation until day 18.
Protocol 2: In Vivo Administration in a Pig Cardiac Model [7][8]
-
Animal Model: Anesthetized open-chest pigs.
-
Formulation: The publication does not specify the exact formulation for the bolus injection. A sterile saline solution containing the appropriate concentration of this compound would be standard.
-
Dosage: A single bolus of 50 µg/kg body weight.
-
Administration: Intravenous administration.
-
Experimental Context: This dose was used to assess the effect of β3-AR antagonism on dobutamine-induced cardiac inefficiency.
Visualizations
Caption: Dual signaling pathways of the β3-AR in the presence of this compound.
Caption: General experimental workflow for an this compound in vivo efficacy study.
Caption: Troubleshooting flowchart for addressing low efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-Adrenoceptor-mediated Relaxation of Urinary Bladder Muscle in β2-Adrenoceptor Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The new radioligand [(3)H]-L 748,337 differentially labels human and rat β3-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The β3 Adrenergic Receptor Antagonist L-748,337 Attenuates Dobutamine-Induced Cardiac Inefficiency While Preserving Inotropy in Anesthetized Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The β3 Adrenergic Receptor Antagonist L-748,337 Attenuates Dobutamine-Induced Cardiac Inefficiency While Preserving Inotropy in Anesthetized Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
L748337 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of L748337. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the β3-adrenergic receptor (β3-AR).[1][2][3] It displays significantly higher affinity for the β3-AR compared to β1- and β2-adrenergic receptors.[1][2][3] Interestingly, this compound exhibits biased agonism. While it acts as an antagonist by inhibiting the Gs-protein-coupled adenylyl cyclase pathway and subsequent cAMP accumulation, it functions as an agonist for the Gi-protein-coupled MAPK/Erk signaling pathway.[2][3][4]
Q2: What are the recommended storage conditions for this compound?
Proper storage of this compound is crucial to maintain its stability and activity. Recommendations for both solid form and solutions are summarized below.
Q3: How should I prepare stock solutions of this compound?
This compound is soluble in several organic solvents.[5][6] For most biological experiments, a concentrated stock solution is prepared in DMSO. For in vivo studies, specific formulations are required.[2]
Q4: Can I use this compound in animal studies?
Yes, this compound has been used in in vivo studies, for example, in mouse models of melanoma.[2] A typical dosage for intraperitoneal injection is 5 mg/kg.[2] For in vivo administration, this compound needs to be formulated in a suitable vehicle, as it has low aqueous solubility.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Instructions |
| Solid | +4°C | Short-term | --- |
| -20°C | Long-term | Store in a sealed container, protected from moisture.[1] | |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Store in a sealed container, protected from moisture.[1] |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Store in a sealed container, protected from moisture.[1] |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mM (approx. 49.76 mg/mL) | [5][6] |
| Ethanol | 10 mM (approx. 4.98 mg/mL) | [5][6] |
| DMF | 30 mg/mL |
Table 3: In Vivo Formulation Examples for this compound
| Formulation Components | Final Concentration of this compound | Notes | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | A clear solution is expected. | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | A clear solution is expected. | [2] |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL | Requires sonication to achieve a clear solution. | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out a desired amount of this compound powder (Molecular Weight: 497.61 g/mol ) in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.976 mg.
-
Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to the tube. For 1 mL of a 10 mM solution from 4.976 mg of solid, add 1 mL of DMSO.
-
Solubilization: Vortex the tube thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[1]
Protocol 2: In Vitro Cell-Based Assay to Measure cAMP Inhibition
This protocol describes a general method to assess the antagonistic effect of this compound on β3-AR-mediated cAMP production using a competitive ELISA-based cAMP assay kit.
-
Cell Culture: Plate cells expressing the β3-adrenergic receptor (e.g., CHO-K1 or HEK293 cells stably expressing human β3-AR) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment with this compound: The following day, aspirate the culture medium and replace it with serum-free medium containing various concentrations of this compound. Incubate for 30 minutes at 37°C. Include a vehicle control (e.g., 0.1% DMSO).
-
Stimulation: Add a known concentration of a β3-AR agonist (e.g., isoproterenol or CL316,243) to the wells and incubate for an additional 15-30 minutes at 37°C. Include a positive control (agonist only) and a negative control (vehicle only).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine the IC50 value.
Protocol 3: Western Blot for Phospho-Erk1/2 Activation
This protocol outlines the steps to detect the agonistic effect of this compound on Erk1/2 phosphorylation.
-
Cell Treatment: Plate cells as described in Protocol 2. After overnight adherence, replace the medium with serum-free medium and incubate for 4-6 hours to reduce basal Erk phosphorylation.
-
This compound Stimulation: Treat the cells with various concentrations of this compound for 5-15 minutes at 37°C. Include a vehicle control.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Lyse the cells on ice with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-Erk1/2 (p-Erk1/2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Erk1/2.
-
Densitometry: Quantify the band intensities using image analysis software. Express the p-Erk1/2 signal as a ratio to the total Erk1/2 signal.
Troubleshooting Guides
Issue 1: this compound Precipitates in Aqueous Solution/Cell Culture Medium.
-
Cause: this compound has low aqueous solubility. Adding a concentrated DMSO stock directly to an aqueous solution can cause it to precipitate.
-
Solution:
-
Decrease the final concentration of DMSO: Ensure the final concentration of DMSO in your assay is low (typically <0.5%).
-
Serial dilutions: Prepare intermediate dilutions of your this compound stock solution in serum-free medium before adding it to the cells.
-
Increase mixing: Gently mix the solution immediately after adding the this compound stock.
-
Use of solubilizing agents: For in vivo studies, consider using formulations with excipients like PEG300, Tween-80, or cyclodextrins.[2]
-
Issue 2: Inconsistent or No Effect of this compound in Experiments.
-
Cause:
-
Improper storage: The compound may have degraded due to improper storage (exposure to moisture, light, or repeated freeze-thaw cycles).
-
Incorrect concentration: Errors in weighing or dilution calculations.
-
Cellular context: The expression level of β3-AR in your cell line may be too low. The signaling pathway may be different in your specific cell model.
-
-
Solution:
-
Verify storage conditions: Ensure that the compound has been stored according to the recommendations. Use a fresh aliquot if degradation is suspected.
-
Confirm concentration: Double-check all calculations and re-prepare the stock solution if necessary.
-
Validate your cell model: Confirm the expression of β3-AR in your cells using techniques like qPCR or Western blotting.
-
Positive controls: Always include appropriate positive and negative controls in your experiments.
-
Issue 3: Unexpected Agonistic Activity of this compound.
-
Cause: this compound is a biased agonist. While it antagonizes the cAMP pathway, it activates the MAPK/Erk pathway.[2][3][4]
-
Solution:
-
Understand the signaling pathway: Be aware of the dual nature of this compound's activity. Your experimental readout will determine whether you observe an antagonistic or agonistic effect.
-
Use specific inhibitors: To confirm the pathway involved, use specific inhibitors for the Gs (e.g., cholera toxin for activation), Gi (e.g., pertussis toxin), and MAPK/Erk (e.g., MEK inhibitors like U0126) pathways.
-
Measure multiple endpoints: If possible, measure readouts from both the cAMP and MAPK/Erk pathways to get a complete picture of this compound's activity.
-
Mandatory Visualizations
Caption: Signaling pathway of the β3-adrenergic receptor and the dual action of this compound.
Caption: General experimental workflow for assessing the activity of this compound in vitro.
Caption: A logical troubleshooting flowchart for experiments involving this compound.
References
- 1. Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The beta3-adrenoceptor agonist 4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]-phenyl]-benzenesulfonamide (L755507) and antagonist (S)-N-[4-[2-[[3-[3-(acetamidomethyl)phenoxy]-2-hydroxypropyl]amino]-ethyl]phenyl]benzenesulfonamide (this compound) activate different signaling pathways in Chinese hamster ovary-K1 cells stably expressing the human beta3-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Refining L748337 Delivery Methods for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in vivo application of L748337, a potent and selective β3-adrenergic receptor antagonist. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful and reproducible in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a competitive antagonist of the β3-adrenergic receptor (β3-AR).[1][2] It exhibits high selectivity for the β3-AR over β1- and β2-adrenergic receptors.[1] Interestingly, while it acts as an antagonist for Gs-mediated cAMP accumulation, it can function as a biased agonist, activating Gi-dependent signaling pathways, leading to the phosphorylation of MAPK/ERK kinases.[1][3]
Q2: What are the recommended storage conditions for this compound?
A2: this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is crucial to store the compound in a sealed container, protected from moisture, to ensure its stability.[1] For in vivo experiments, it is highly recommended to prepare fresh working solutions daily.[1]
Q3: Can this compound be used in rodent models?
A3: Yes, this compound has been used in rodent models. However, it is important to note that this compound has a lower affinity for the rat β3-adrenoceptor compared to the human receptor.[4] This difference in affinity should be considered when designing experiments and interpreting results.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in the final formulation. | - Incomplete dissolution of the stock solution.- Improper mixing order of solvents.- Saturation limit of the vehicle has been exceeded. | - Ensure the initial DMSO stock solution is completely clear before adding co-solvents.- Add each solvent sequentially and mix thoroughly after each addition.[1]- Gentle heating and/or sonication can aid in dissolution.[1]- If precipitation persists, consider preparing a fresh solution at a slightly lower concentration. |
| Precipitation observed at the injection site. | - Poor solubility of the formulation in the physiological environment.- "Salting out" effect upon contact with interstitial fluid. | - Consider using a different vehicle formulation with improved solubilizing capacity, such as one containing SBE-β-CD.[1]- Increase the volume of the injection to lower the local concentration, while staying within recommended volume limits for the animal model. |
| Inconsistent or lack of expected in vivo effect. | - Formulation Issues: Incomplete dissolution or non-homogenous suspension leading to inaccurate dosing.- Administration Variability: Improper injection technique (e.g., subcutaneous leakage of an intraperitoneal injection).- Incorrect Dosage: The dose may be too low to elicit a significant response.- Species-Specific Differences: Lower affinity of this compound for rodent β3-AR compared to human.[4] | - Formulation: Vortex suspensions thoroughly before each injection. For solutions, ensure complete dissolution.- Administration: Ensure proper restraint and injection technique. For IP injections, aim for the lower right quadrant of the abdomen to avoid the cecum.- Dosage: Perform a dose-response study to determine the optimal effective dose for your specific model and endpoint.- Species Consideration: Higher doses may be required in rodent models to achieve the desired level of receptor antagonism. |
| Observed adverse effects (e.g., lethargy, ruffled fur). | - Vehicle toxicity, particularly with high concentrations of DMSO or other organic solvents.- Off-target effects of this compound at higher concentrations. | - Include a vehicle-only control group to assess the effects of the formulation itself.- Reduce the concentration of potentially toxic solvents in the vehicle. For example, keep the final DMSO concentration as low as possible (ideally ≤10%).- If adverse effects persist, consider reducing the dose of this compound. |
Quantitative Data Summary
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ki (nM) | Species | Reference |
| β3-adrenergic receptor | 4.0 | Human | [1] |
| β2-adrenergic receptor | 204 | Human | [1] |
| β1-adrenergic receptor | 390 | Human | [1] |
Table 2: In Vivo Dosage and Administration of this compound
| Animal Model | Dosage | Administration Route | Vehicle | Study Outcome | Reference |
| Mice (C57BL/6J) | 5 mg/kg | Intraperitoneal (IP) | Not specified | Decreased growth of B16F10 melanoma and reduced tumor vasculature. | [1] |
| Pigs | 50 µg/kg (bolus) | Intravenous (IV) | Saline | Attenuated dobutamine-induced cardiac inefficiency. | [5][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal Injection
This protocol describes the preparation of a 1 mg/mL working solution of this compound in a vehicle composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a 10 mg/mL concentration.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
-
Prepare the final 1 mg/mL working solution. For a final volume of 1 mL:
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of the 10 mg/mL this compound stock solution in DMSO to the PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and vortex until the solution is homogenous.
-
Add 450 µL of sterile saline and vortex again to ensure complete mixing.
-
-
Final Check: The final solution should be clear. If any precipitation or phase separation is observed, gentle warming or sonication can be used to aid dissolution.[1] It is recommended to prepare this working solution fresh on the day of use.[1]
Protocol 2: Intraperitoneal (IP) Injection in Mice
This protocol provides a step-by-step guide for the intraperitoneal administration of this compound solution to mice.
Materials:
-
Prepared this compound working solution
-
Sterile 1 mL syringes
-
Sterile 27-30 gauge needles
-
70% Ethanol
-
Gauze pads
Procedure:
-
Animal Restraint:
-
Gently restrain the mouse by grasping the loose skin at the scruff of the neck.
-
Securely hold the tail to immobilize the lower body.
-
Tilt the mouse so that its head is slightly lower than its abdomen. This allows the abdominal organs to shift cranially, reducing the risk of puncture.
-
-
Injection Site Preparation:
-
Identify the injection site in the lower right quadrant of the abdomen. This helps to avoid the cecum, which is located on the left side.
-
Wipe the injection site with a gauze pad soaked in 70% ethanol.
-
-
Injection:
-
Using a new sterile syringe and needle for each animal, draw up the calculated volume of the this compound solution.
-
Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid is drawn into the syringe, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Slowly inject the solution.
-
-
Post-Injection:
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress or adverse reactions.
-
Visualizations
Caption: this compound signaling pathway via Gi-protein activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-748,337 | Adrenergic β3 Receptors | Tocris Bioscience [tocris.com]
- 3. The beta3-adrenoceptor agonist 4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]-phenyl]-benzenesulfonamide (L755507) and antagonist (S)-N-[4-[2-[[3-[3-(acetamidomethyl)phenoxy]-2-hydroxypropyl]amino]-ethyl]phenyl]benzenesulfonamide (this compound) activate different signaling pathways in Chinese hamster ovary-K1 cells stably expressing the human beta3-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The new radioligand [(3)H]-L 748,337 differentially labels human and rat β3-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The β3 Adrenergic Receptor Antagonist L-748,337 Attenuates Dobutamine-Induced Cardiac Inefficiency While Preserving Inotropy in Anesthetized Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The β3 Adrenergic Receptor Antagonist L-748,337 Attenuates Dobutamine-Induced Cardiac Inefficiency While Preserving Inotropy in Anesthetized Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: L748337 Experimental Protocols and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing L748337, a potent and selective β3-adrenergic receptor (β3-AR) antagonist. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and robust experimental protocols to help minimize variability and ensure the generation of reliable and reproducible data.
Troubleshooting Guide
Variability in experimental outcomes with this compound can arise from several factors, including its unique pharmacological properties and specific experimental conditions. This guide addresses common issues, their probable causes, and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High inter-experiment variability in antagonist potency (Ki or IC50 values). | Species-specific affinity: this compound has a significantly higher affinity for human β3-AR than for rodent (rat, mouse) β3-AR.[1] Using cell lines or tissues from different species will lead to disparate results. | Ensure the experimental model (cell line, animal model) expresses the appropriate species-specific β3-AR for your research question. Clearly report the species of all biological materials. For rodent models, higher concentrations of this compound may be necessary to achieve effective antagonism.[1] |
| Unexpected agonist-like effects observed (e.g., increased Erk1/2 phosphorylation). | Biased agonism: this compound can act as a biased agonist, predominantly coupling to Gi to activate the MAPK/Erk signaling pathway, independent of its antagonist effect on the Gs/cAMP pathway.[2][3] | When investigating the antagonist effects of this compound, focus on downstream readouts of Gs signaling, such as cAMP accumulation. To study its biased agonist effects, measure Erk1/2 or p38 MAPK phosphorylation. Be aware of the dual signaling potential when interpreting results. |
| Inconsistent results in in vivo studies. | Poor solubility and vehicle effects: this compound may have limited solubility in standard aqueous vehicles, leading to inconsistent dosing and bioavailability. The choice of solvent can also have physiological effects. | Prepare this compound fresh for each experiment using an appropriate vehicle. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[2] Conduct vehicle-only control experiments to account for any effects of the solvent. |
| Low or no detectable signal in radioligand binding assays. | Inappropriate radioligand concentration: The concentration of [3H]-L748337 may be too low for optimal detection, especially in systems with low receptor expression. | Use a concentration of [3H]-L748337 that is appropriate for the receptor affinity in your system. For human β3-AR, an affinity of approximately 2 nM has been reported.[1][4] |
| High background signal in cAMP assays. | Suboptimal assay conditions: Cell density, incubation times, and the choice of adenylyl cyclase activator can all contribute to high background. | Optimize cell seeding density and stimulation time. Use a potent and specific adenylyl cyclase activator like forskolin for Gs-coupled receptor studies. For Gi-coupled effects, pre-stimulation with forskolin is necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily a competitive antagonist of the β3-adrenergic receptor.[2] It exhibits high selectivity for the β3-AR over β1-AR and β2-AR.[2] However, it is also known to act as a biased agonist, capable of activating the MAPK/Erk signaling pathway through Gi protein coupling.[3]
Q2: What are the key differences in this compound affinity between species?
A2: this compound displays a marked difference in affinity for the human β3-AR compared to rodent β3-ARs. Its affinity for the human receptor is approximately 10- to 100-fold higher than for the rat or mouse receptor.[1] This is a critical consideration when designing and interpreting experiments across different species.
| Receptor Species | Approximate Ki (nM) |
| Human β3-AR | 4.0 |
| Rat β3-AR | 12-95 |
| Human β1-AR | 390 |
| Human β2-AR | 204 |
Q3: How should I prepare this compound for in vivo administration?
A3: For in vivo studies, it is crucial to ensure complete solubilization of this compound. A commonly used vehicle preparation involves a multi-step process:
-
Prepare a stock solution in DMSO.
-
Sequentially add PEG300, Tween-80, and saline to the desired final concentration. A typical final composition might be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
-
Always prepare the working solution fresh on the day of the experiment and include a vehicle-only control group in your study design.[2]
Q4: Can this compound be used to study β3-AR signaling in all cell types?
A4: While this compound is a valuable tool, its effectiveness can be cell-type dependent. The expression levels of β3-AR and the specific signaling components present in a given cell line (e.g., Gs vs. Gi proteins) will influence the observed effects. It is recommended to validate the expression and functionality of the β3-AR in your chosen cell model.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving this compound. These should be adapted and optimized for your specific experimental system.
Radioligand Binding Assay for β3-AR
This protocol is designed to determine the binding affinity of this compound for the β3-AR using [3H]-L748337.
Materials:
-
Cell membranes expressing the β3-AR of interest (human or rodent)
-
[3H]-L748337
-
Unlabeled this compound
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Scintillation cocktail
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells or tissues expressing the β3-AR using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
Assay Setup: In a 96-well plate, set up the following reactions in a final volume of 250 µL:
-
Total Binding: 50 µL [3H]-L748337 (at a concentration near its Kd, e.g., 2-5 nM for human β3-AR), 50 µL assay buffer, and 150 µL of membrane suspension (typically 20-50 µg of protein).
-
Non-specific Binding: 50 µL [3H]-L748337, 50 µL of a high concentration of unlabeled this compound (e.g., 10 µM), and 150 µL of membrane suspension.
-
Competition Binding: 50 µL [3H]-L748337, 50 µL of varying concentrations of unlabeled this compound, and 150 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, determine the IC50 and calculate the Ki using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This protocol measures the antagonistic effect of this compound on agonist-induced cAMP production.
Materials:
-
Cells expressing the β3-AR (e.g., CHO or HEK293 cells)
-
This compound
-
A β-AR agonist (e.g., isoproterenol)
-
Forskolin (optional, for Gi-coupled signaling)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
Cell culture medium
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
Procedure:
-
Cell Seeding: Seed cells in a 96-well or 384-well plate at a density optimized for your cell line and allow them to attach overnight.
-
Pre-treatment with Antagonist: Remove the culture medium and replace it with serum-free medium containing a PDE inhibitor. Add varying concentrations of this compound to the appropriate wells and incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the β-AR agonist (e.g., isoproterenol at its EC80 concentration) to the wells and incubate for an optimized time (typically 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
Data Analysis: Generate a dose-response curve for the antagonist and determine the IC50 value.
Western Blot for Erk1/2 Phosphorylation
This protocol assesses the biased agonist activity of this compound by measuring the phosphorylation of Erk1/2.
Materials:
-
Cells expressing the β3-AR
-
This compound
-
Serum-free cell culture medium
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Erk1/2 (Thr202/Tyr204) and anti-total-Erk1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Serum Starvation: Culture cells to 70-80% confluency. Serum-starve the cells for 4-6 hours prior to treatment to reduce basal Erk1/2 phosphorylation.
-
This compound Treatment: Treat the cells with varying concentrations of this compound for different time points (e.g., 5, 15, 30, 60 minutes) to determine the optimal stimulation time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-Erk1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-Erk1/2 antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of phospho-Erk1/2 to total Erk1/2.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying molecular mechanisms of this compound, the following diagrams have been generated.
Caption: Dual signaling pathways of this compound at the β3-adrenergic receptor.
Caption: Workflow for Western blot analysis of Erk1/2 phosphorylation.
References
Technical Support Center: L748337 & Rodent β3-Adrenoceptors
Welcome to the technical support center for L748337. This resource is designed for researchers, scientists, and drug development professionals encountering challenges related to the species-specific affinity of this compound, particularly its low affinity for rodent β3-adrenoceptors (β3-AR).
Frequently Asked Questions (FAQs)
Q1: Why are my in vivo results with this compound in rats/mice inconsistent with my in vitro data from human cell lines?
A: This is a common issue stemming from the known species selectivity of this compound. The compound is a potent and selective antagonist for the human β3-adrenoceptor but exhibits significantly lower affinity for rodent β3-adrenoceptors.[1][2][3] Therefore, doses effective in human-based systems may be insufficient to achieve adequate receptor antagonism in rodent models.
Q2: How significant is the difference in affinity for this compound between human and rodent β3-adrenoceptors?
A: The difference is substantial. For the human β3-AR, this compound has a high affinity, with reported Ki values around 2-4 nM.[1][4][5] In contrast, its affinity for the rat β3-AR is considerably lower, with reported values in the range of 12-95 nM.[1][2] This translates to a roughly 6- to 47-fold decrease in affinity in rats compared to humans.
Q3: Can I just increase the dose of this compound in my rodent studies to compensate for the lower affinity?
A: While increasing the dose is a possible strategy, it must be approached with caution. This compound displays selectivity for β3-AR over β1-AR and β2-AR.[4][5] However, at higher concentrations required to antagonize the rodent β3-AR, the risk of off-target effects at β1 and β2-adrenoceptors increases, potentially confounding your experimental results. Always perform dose-response studies and include appropriate controls to monitor for off-target activity.
Q4: Are there alternative antagonists with better affinity for rodent β3-adrenoceptors?
A: The selection of β3-AR antagonists with high affinity for rodent receptors is limited. SR59230A was widely used, but it has since been reported to be non-selective and can act as a partial agonist or biased agonist, limiting its utility.[3] Researchers should carefully review the literature for the most current and appropriate tools for their specific rodent model and experimental question.
Q5: this compound is described as a biased agonist in some contexts. What does this mean for my experiments?
A: Biased agonism means that a ligand can stabilize different receptor conformations, leading to the activation of some signaling pathways but not others. This compound, while acting as a canonical antagonist for Gs-cAMP signaling, has been shown to act as an agonist for G-protein independent pathways, such as the phosphorylation of Erk1/2 (MAPK pathway).[3][4] This is a critical consideration, as it may produce unexpected cellular responses even while successfully blocking cAMP accumulation.
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) of this compound for various β-adrenoceptor subtypes across different species, highlighting the core issue of species selectivity.
| Receptor Subtype | Species | Cell Line | Reported Ki (nM) | Reference(s) |
| β3-AR | Human | HEK, CHO | ~2 - 4.0 | [1][4][5] |
| β3-AR | Rat | CHO | ~12 - 95 | [1][2] |
| β1-AR | Human | CHO | ~390 | [4][5] |
| β2-AR | Human | CHO | ~204 | [4][5] |
Visualizations
Caption: Canonical β3-adrenoceptor Gs signaling pathway.
Caption: Troubleshooting logic for this compound experiments.
Troubleshooting Guides
Guide 1: Poor Antagonism in Rodent Functional Assays (e.g., tissue relaxation)
| Symptom | Possible Cause | Troubleshooting Step |
| No significant rightward shift in the agonist dose-response curve in the presence of this compound. | Insufficient Concentration: The concentration of this compound used was based on its high affinity for the human receptor and is too low to be effective against the lower-affinity rodent receptor. | 1. Review the literature for concentrations of this compound used successfully in similar rodent tissue preparations.[2]2. Perform a dose-response experiment with this compound, testing concentrations at least 10- to 50-fold higher than those used for human receptors.3. Ensure the compound has fully equilibrated with the tissue before adding the agonist. |
| At high concentrations, this compound shows unexpected effects (e.g., tissue contraction or partial agonism). | Off-Target Effects or Biased Agonism: The high concentration required for β3-AR antagonism may be engaging other receptors (β1/β2) or activating non-cAMP signaling pathways.[3][4] | 1. Include selective β1 (e.g., Atenolol) and β2 (e.g., ICI-118,551) antagonists in control experiments to rule out off-target effects.2. Investigate downstream markers of alternative signaling pathways, such as MAPK/ERK phosphorylation. |
| High variability between tissue preparations. | Experimental Inconsistency: Differences in tissue health, preparation, or experimental conditions can affect results. | 1. Standardize tissue dissection and handling procedures.2. Ensure consistent buffer composition, temperature, and oxygenation.[6]3. Verify the viability of the tissue preparations throughout the experiment. |
Guide 2: Low Specific Binding in Radioligand Assays with Rodent Tissues/Cells
| Symptom | Possible Cause | Troubleshooting Step |
| Low signal-to-noise ratio; specific binding is less than 50% of total binding. | Low Receptor Density or Low Ligand Affinity: Rodent tissues may have a lower expression of β3-AR, and the low affinity of the radioligand (e.g., [3H]-L748337) for the rodent receptor exacerbates this issue. | 1. Increase the amount of membrane protein per well to increase the number of available receptors.[7]2. Use a radioligand with higher affinity for the rodent receptor if one is available. Note that [3H]-L748337 is considered more suitable for human receptors.[2]3. Optimize incubation time. Lower affinity interactions may require longer incubation to reach equilibrium.[8] |
| High non-specific binding (NSB). | Ligand Properties / Assay Conditions: The radioligand may be sticking to the filter plates or other components of the assay matrix. Buffer conditions may be suboptimal. | 1. Pre-soak filter plates with a blocking agent like polyethyleneimine (PEI) to reduce non-specific filter binding.[9]2. Add a blocking agent like Bovine Serum Albumin (BSA) to the assay buffer.3. Optimize wash steps—use ice-cold wash buffer and increase the number of washes to remove unbound ligand more effectively.[10] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is for determining the Ki of a test compound (like this compound) using membranes from cells expressing the target receptor (e.g., rat β3-AR).
Materials:
-
Membrane Preparation: Membranes from CHO or HEK cells stably expressing the rodent β3-AR.
-
Radioligand: A suitable β3-AR radioligand (e.g., [3H]-L748337, though its low affinity must be considered).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound, serially diluted.
-
Non-Specific Binding (NSB) Determinator: A high concentration (e.g., 10 µM) of a non-selective β-agonist like isoproterenol.
-
96-well filter plates (e.g., GF/C) and a vacuum manifold harvester.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Plate Setup: Design a 96-well plate map for total binding (TB), non-specific binding (NSB), and various concentrations of the competitor (this compound).
-
Reagent Addition: To each well, add in the following order:
-
50 µL of Assay Buffer (for TB wells) OR 50 µL of NSB determinator OR 50 µL of competitor dilution.
-
50 µL of radioligand diluted in Assay Buffer (at a final concentration near its Kd).
-
150 µL of the membrane preparation (containing 50-120 µg of protein) diluted in Assay Buffer.[9]
-
-
Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation to allow binding to reach equilibrium.[9]
-
Harvesting: Stop the reaction by rapid vacuum filtration onto the filter plate.
-
Washing: Quickly wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
-
Drying & Counting: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the specific binding as a function of the log concentration of the competitor.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Protocol 2: cAMP Accumulation Functional Assay
This protocol measures the ability of this compound to antagonize agonist-induced cAMP production in whole cells.
Materials:
-
Cells: HEK or CHO cells expressing the rodent β3-AR, seeded in 384-well plates.
-
Stimulation Buffer: HBSS or serum-free medium containing a phosphodiesterase (PDE) inhibitor like 0.5 mM IBMX to prevent cAMP degradation.[11]
-
Agonist: A β3-AR agonist (e.g., Isoproterenol, BRL 37344).
-
Antagonist: this compound.
-
cAMP Detection Kit: A commercial kit based on HTRF, AlphaScreen, or ELISA.
Procedure:
-
Cell Plating: Seed cells in a 384-well plate and grow to ~90% confluency.
-
Pre-incubation with Antagonist:
-
Remove growth media and wash cells with Stimulation Buffer.
-
Add this compound at various concentrations to the appropriate wells. Include vehicle-only control wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation:
-
Add the β3-AR agonist at a fixed concentration (typically its EC80 value) to all wells except the basal control.
-
Incubate for 30 minutes at room temperature.[12]
-
-
Cell Lysis and cAMP Detection:
-
Signal Reading: Read the plate on a suitable plate reader (e.g., HTRF-compatible reader).
-
Data Analysis:
-
Convert the raw signal to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 of this compound for the inhibition of agonist-stimulated cAMP production.
-
References
- 1. The new radioligand [(3)H]-L 748,337 differentially labels human and rat β3-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Potent and selective human beta(3)-adrenergic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. swordbio.com [swordbio.com]
- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 14. resources.revvity.com [resources.revvity.com]
Technical Support Center: Radiolabeling of L-748,337
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the radiolabeling of L-748,337, a selective β3-adrenergic receptor antagonist.
FAQs and Troubleshooting Guides
This section addresses common challenges and questions that may arise during the radiolabeling of L-748,337, particularly with tritium ([³H]).
Q1: What are the potential precursor molecules for the tritium labeling of L-748,337?
A1: A suitable precursor for tritiation of L-748,337 would ideally contain a functional group that can be readily modified to incorporate tritium. Given the structure of L-748,337, potential precursors could include:
-
A halogenated analog: A bromo- or iodo-substituted version of L-748,337, likely on one of the aromatic rings, would be an excellent precursor for catalytic tritium dehalogenation.
-
An unsaturated precursor: A precursor with a double or triple bond at a suitable position could be reduced with tritium gas (³H₂).
-
A precursor for direct hydrogen isotope exchange: While less specific, a precursor could be designed for catalytic hydrogen-tritium exchange, targeting specific C-H bonds.
Q2: I am observing low incorporation of tritium into my L-748,337 precursor. What are the possible causes and solutions?
A2: Low tritium incorporation is a common issue in radiolabeling. The table below outlines potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of catalyst (e.g., Palladium on carbon). Ensure proper handling and storage to prevent deactivation. |
| Impure Precursor | Purify the precursor molecule to remove any impurities that might poison the catalyst. |
| Suboptimal Reaction Conditions | Optimize reaction parameters such as temperature, pressure of tritium gas, and reaction time. |
| Steric Hindrance | If the labeling position is sterically hindered, consider synthesizing a different precursor with a more accessible labeling site. |
Q3: How can I purify the radiolabeled [³H]-L-748,337 after the reaction?
A3: Purification is critical to remove unreacted precursor, labile tritium, and radiolytic byproducts. High-Performance Liquid Chromatography (HPLC) is the most common and effective method.
-
Method: Reversed-phase HPLC using a C18 column is typically suitable for a molecule with the polarity of L-748,337.
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of a modifier like trifluoroacetic acid) can be optimized to achieve good separation.
-
Detection: The eluent should be monitored with both a UV detector (to detect the unlabeled compound) and a radioactivity detector.
Q4: My purified [³H]-L-748,337 seems to be unstable over time. What could be the reason and how can I mitigate this?
A4: The stability of radiolabeled compounds is a significant concern. Instability can manifest as a decrease in radiochemical purity over time.
| Potential Cause | Mitigation Strategy |
| Radiolysis | The beta particles emitted by tritium can damage the molecule itself. Store the compound at low temperatures (-80°C or in liquid nitrogen) and dissolved in a solvent that can help to dissipate the energy (e.g., ethanol). Aliquoting the sample into smaller batches can also minimize damage from repeated freeze-thaw cycles. |
| Chemical Instability | The inherent chemical stability of L-748,337 under the storage conditions should be considered. Ensure the storage solvent is appropriate and free of contaminants. |
| Oxidation | If the molecule is susceptible to oxidation, store it under an inert atmosphere (e.g., argon or nitrogen). |
Q5: I am performing a radioligand binding assay with [³H]-L-748,337 and see high non-specific binding. How can I reduce it?
A5: High non-specific binding can obscure the specific binding signal. Here are some common strategies to reduce it:
-
Blocking Agents: Include blocking agents in your assay buffer, such as bovine serum albumin (BSA), to saturate non-specific binding sites on your membranes or cells.
-
Washing Steps: Increase the number and stringency of washing steps after incubation with the radioligand to remove unbound and loosely bound radioactivity.
-
Detergents: Adding a low concentration of a mild detergent (e.g., Tween-20) to the wash buffer can sometimes help to reduce non-specific interactions.
-
Receptor Concentration: Optimize the amount of receptor (cell membranes or whole cells) used in the assay. Too much protein can lead to higher non-specific binding.
Experimental Protocols
While a specific, validated protocol for the radiolabeling of L-748,337 is not publicly available, a general procedure based on common radiolabeling techniques is provided below for informational purposes. Note: This is a hypothetical protocol and must be optimized and validated by the end-user.
Protocol: Tritiation of a Halogenated L-748,337 Precursor via Catalytic Dehalogenation
1. Materials:
-
Halogenated L-748,337 precursor (e.g., bromo-L-748,337)
-
Tritium gas (³H₂)
-
Palladium on carbon (Pd/C) catalyst (e.g., 10%)
-
Anhydrous solvent (e.g., dimethylformamide or ethanol)
-
Base (e.g., triethylamine)
-
HPLC system with UV and radioactivity detectors
-
Liquid scintillation counter
2. Procedure:
-
In a reaction vessel suitable for handling tritium, dissolve the halogenated L-748,337 precursor in the anhydrous solvent.
-
Add the Pd/C catalyst and the base to the solution.
-
Connect the reaction vessel to a tritium manifold.
-
Freeze-pump-thaw the reaction mixture to remove dissolved gases.
-
Introduce tritium gas into the reaction vessel at a controlled pressure.
-
Stir the reaction mixture at room temperature for the desired time (e.g., 2-4 hours).
-
After the reaction is complete, carefully remove the excess tritium gas according to safety procedures.
-
Filter the reaction mixture to remove the catalyst.
-
Analyze a small aliquot of the crude product by HPLC to determine the radiochemical yield.
-
Purify the [³H]-L-748,337 using preparative HPLC.
-
Collect the fraction containing the desired product and determine the radiochemical purity and specific activity using a liquid scintillation counter.
Visualizations
Signaling Pathway of L-748,337
L-748,337 is an antagonist of the β3-adrenergic receptor and has been shown to couple to G-proteins to activate the MAPK/ERK signaling pathway.[1][2]
Caption: L-748,337 signaling pathway via the β3-adrenergic receptor.
Experimental Workflow for Radiolabeling and Purification
The following diagram illustrates a typical workflow for the synthesis and purification of [³H]-L-748,337.
Caption: Workflow for the synthesis and purification of [³H]-L-748,337.
References
Validation & Comparative
Validating the Binding Specificity of L748337: A Comparative Guide
For researchers and professionals in drug development, rigorous validation of a compound's binding specificity is paramount to ensure targeted efficacy and minimize off-target effects. This guide provides a comparative framework for validating the binding specificity of L748337, a potent and selective antagonist of the β3-adrenergic receptor (β3-AR), against other adrenergic receptor ligands. Experimental data is presented to support the comparison, and detailed protocols for key validation assays are provided.
Comparative Binding Affinity and Functional Activity
This compound exhibits high affinity and selectivity for the human β3-adrenergic receptor. Its binding profile is compared here with SR59230A, another commonly used β3-AR antagonist, and isoproterenol, a non-selective β-adrenergic agonist.
| Compound | Target Receptor(s) | Binding Affinity (Ki) | Functional Activity |
| This compound | β3-Adrenergic Receptor | 4.0 nM[1] | Antagonist |
| β1-Adrenergic Receptor | 390 nM[1] | --- | |
| β2-Adrenergic Receptor | 204 nM[1] | --- | |
| SR59230A | β3-Adrenergic Receptor | 40 nM[2] | Antagonist (also reported partial agonist) |
| β1-Adrenergic Receptor | 408 nM[2] | --- | |
| β2-Adrenergic Receptor | 648 nM[2] | --- | |
| Isoproterenol | β1-Adrenergic Receptor | ~5-fold lower than β2-AR[3] | Agonist |
| β2-Adrenergic Receptor | KH: 11.8 +/- 3.1 nM[3] | Agonist | |
| β3-Adrenergic Receptor | Ki: 1.6 µM[4] | Agonist |
Note: Ki values represent the inhibition constant and are a measure of binding affinity; a lower Ki indicates higher affinity.
Signaling Pathways and Experimental Workflows
To comprehensively validate binding specificity, a combination of direct binding assays and functional assays that measure downstream signaling events is essential.
β-Adrenergic Receptor Signaling Cascade
The following diagram illustrates the canonical signaling pathway for β-adrenergic receptors and the points of intervention for the compounds discussed.
Caption: Canonical β-adrenergic receptor signaling pathway.
Experimental Workflow for Binding Specificity Validation
The logical flow for validating the binding specificity of a compound like this compound is depicted below.
Caption: Workflow for validating small molecule binding specificity.
Experimental Protocols
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to its receptor.
Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of a radioligand for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., HEK293 cells transfected with β3-AR).
-
Radioligand (e.g., [3H]-L748337).
-
Non-labeled antagonist for non-specific binding determination (e.g., high concentration of unlabeled this compound or propranolol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Prepare serial dilutions of the radioligand in assay buffer.
-
In a 96-well plate, add cell membranes to each well.
-
For total binding, add the radioligand dilutions to the wells.
-
For non-specific binding, add a high concentration of the non-labeled antagonist before adding the radioligand dilutions.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine Kd and Bmax.
Competition Binding Assay
This assay determines the affinity of a non-labeled compound by its ability to compete with a radioligand for receptor binding.
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for a specific receptor.
Materials:
-
Same as for the radioligand binding assay.
-
Test compound (unlabeled this compound, SR59230A).
Protocol:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add cell membranes, a fixed concentration of radioligand (typically at its Kd value), and the serial dilutions of the test compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand + high concentration of non-labeled antagonist).
-
Incubate, filter, and measure radioactivity as described in the radioligand binding assay protocol.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Calculate the IC50 (concentration of test compound that inhibits 50% of specific binding) from the curve.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a second messenger in Gs-coupled GPCR signaling.
Objective: To determine if a compound is an agonist, antagonist, or inverse agonist at a Gs- or Gi-coupled receptor.
Materials:
-
Whole cells expressing the target receptor.
-
Agonist (e.g., isoproterenol).
-
Antagonist (e.g., this compound).
-
cAMP assay kit (e.g., HTRF, ELISA-based).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat cells with a phosphodiesterase inhibitor.
-
For antagonist testing: Add serial dilutions of the antagonist (this compound) followed by a fixed concentration of agonist (isoproterenol, typically its EC80).
-
For agonist testing: Add serial dilutions of the agonist (isoproterenol).
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen assay kit.[5][6]
-
Plot cAMP levels against the log concentration of the compound to determine EC50 (for agonists) or IC50 (for antagonists).
ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), which are downstream effectors in many GPCR signaling pathways, including those coupled to Gi.[7]
Objective: To assess the activation of downstream signaling pathways following receptor engagement.
Materials:
-
Whole cells expressing the target receptor.
-
Test compounds (this compound, isoproterenol).
-
Cell lysis buffer.
-
SDS-PAGE gels and Western blot apparatus.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Seed cells and grow to 80-90% confluency.
-
Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Treat cells with the test compounds for various time points (e.g., 0, 2, 5, 10, 30 minutes).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[8]
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Quantify the band intensities to determine the fold-change in ERK1/2 phosphorylation relative to the untreated control.
By employing these assays, researchers can build a comprehensive profile of this compound's binding specificity, providing a solid foundation for its use as a selective tool in pharmacological research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Beta 1- and beta 2-adrenergic receptors display subtype-selective coupling to Gs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoproterenol Acts as a Biased Agonist of the Alpha-1A-Adrenoceptor that Selectively Activates the MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The beta3-adrenoceptor agonist 4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]-phenyl]-benzenesulfonamide (L755507) and antagonist (S)-N-[4-[2-[[3-[3-(acetamidomethyl)phenoxy]-2-hydroxypropyl]amino]-ethyl]phenyl]benzenesulfonamide (this compound) activate different signaling pathways in Chinese hamster ovary-K1 cells stably expressing the human beta3-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: L748337 Versus β3-Adrenergic Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental performance of L748337, a potent β3-adrenergic receptor antagonist, with that of β3-adrenergic receptor agonists. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their investigative needs.
Executive Summary
This compound is a highly potent and selective antagonist for the human β3-adrenergic receptor (β3-AR).[1][2] In contrast to β3-AR agonists, which primarily activate the Gs-protein-coupled signaling pathway leading to cyclic AMP (cAMP) accumulation and downstream effects such as lipolysis and thermogenesis, this compound exhibits a unique characteristic known as biased agonism.[1][2] While it effectively blocks agonist-induced cAMP production, this compound can independently activate the Gi-protein-coupled mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] This dual functionality distinguishes it from classical β3-AR agonists and presents unique opportunities for research into the differential signaling pathways of the β3-AR.
β3-adrenergic receptor agonists, such as mirabegron and vibegron, are established therapeutic agents, primarily for the treatment of overactive bladder, and are subjects of ongoing research for other conditions like heart failure.[3][4] Their mechanism of action is centered on the canonical Gs-cAMP-PKA pathway. This guide will delve into the quantitative differences in receptor binding, functional activity, and downstream signaling between this compound and representative β3-AR agonists.
Data Presentation
Table 1: Comparative Binding Affinity of this compound and β3-Adrenergic Receptor Agonists
| Compound | Receptor Subtype | Organism | Ki (nM) | Reference |
| This compound | β3-AR | Human | 4.0 | [1][2] |
| β1-AR | Human | 390 | [1][2] | |
| β2-AR | Human | 204 | [1][2] | |
| Mirabegron | β3-AR | Human | 2.5 - 55 | [5] |
| Vibegron | β3-AR | Human | Not directly reported as Ki, see functional data |
Table 2: Comparative Functional Activity of this compound and β3-Adrenergic Receptor Agonists in CHO-K1 Cells Expressing Human β3-AR
| Compound | Assay | pEC50 | Emax (% of Isoproterenol or Agonist) | Reference |
| This compound | cAMP Accumulation | - | Low efficacy | [1] |
| ERK1/2 Phosphorylation | 11.6 | High Efficacy | [1][6] | |
| p38 MAPK Phosphorylation | 5.7 | High Efficacy | [1] | |
| L755507 (β3-Agonist) | cAMP Accumulation | 12.3 | 100% | [1] |
| ERK1/2 Phosphorylation | 11.7 | High Efficacy | [1] | |
| p38 MAPK Phosphorylation | 5.5 | High Efficacy | [1] | |
| Zinterol (β2/β3-Agonist) | cAMP Accumulation | 8.5 | High Efficacy | [1] |
| ERK1/2 Phosphorylation | 10.9 | High Efficacy | [1] | |
| p38 MAPK Phosphorylation | 5.9 | High Efficacy | [1] | |
| Mirabegron | cAMP Accumulation (β3-AR) | 8.0 (EC50 = 10.0 nM) | 80.4% | [4] |
| cAMP Accumulation (β1-AR) | - | 3% | [4] | |
| cAMP Accumulation (β2-AR) | - | 15% | [4] | |
| Vibegron | cAMP Accumulation (β3-AR) | 8.67 (EC50 = 2.13 nM) | 99.2% | [4] |
| cAMP Accumulation (β1-AR) | - | 0% | [4] | |
| cAMP Accumulation (β2-AR) | - | 2% | [4] |
Signaling Pathways
The signaling pathways activated by β3-adrenergic receptor agonists and this compound are distinct, highlighting the concept of biased agonism.
β3-Adrenergic Receptor Agonist Signaling Pathway
β3-AR agonists bind to the receptor, leading to the activation of the stimulatory G-protein (Gs). This, in turn, activates adenylyl cyclase, which converts ATP to cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit physiological responses like lipolysis and thermogenesis.
Caption: Canonical Gs-protein coupled signaling pathway of β3-AR agonists.
This compound Biased Agonist Signaling Pathway
This compound, while antagonizing the Gs pathway, preferentially couples the β3-AR to the inhibitory G-protein (Gi). This leads to the activation of the MAPK/ERK cascade, a distinct downstream signaling pathway.
Caption: Gi-protein coupled biased agonist signaling of this compound.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of a test compound for the β3-adrenergic receptor.
Materials:
-
Cell membranes expressing the human β3-adrenergic receptor (e.g., from CHO-K1 or HEK293 cells)
-
Radioligand (e.g., [3H]-L748337)[7]
-
Test compounds (this compound and β3-agonists)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 1 mM MgCl2, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of the test compounds in Assay Buffer.
-
In a 96-well plate, add 50 µL of Assay Buffer (for total binding) or a high concentration of a non-labeled ligand (for non-specific binding) or the test compound dilutions.
-
Add 50 µL of the radioligand solution at a concentration near its Kd.
-
Add 100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site or two-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
cAMP Functional Assay
This protocol measures the ability of a compound to stimulate or inhibit the production of cAMP.
Materials:
-
CHO-K1 cells stably expressing the human β3-adrenergic receptor
-
Test compounds (this compound and β3-agonists)
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control)
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell culture medium and supplements
-
384-well white microplates
Procedure:
-
Seed the CHO-K1-hβ3-AR cells in a 384-well plate and incubate overnight.
-
The next day, remove the culture medium and replace it with stimulation buffer containing IBMX.
-
Prepare serial dilutions of the test compounds.
-
For agonist testing, add the diluted compounds to the cells and incubate for a specified time (e.g., 30 minutes) at room temperature.
-
For antagonist testing, pre-incubate the cells with the antagonist (e.g., this compound) before adding a fixed concentration of a β3-agonist.
-
Lyse the cells (if required by the assay kit).
-
Add the cAMP detection reagents according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for the detection reaction to occur.
-
Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP produced in each well based on the standard curve.
-
Plot the cAMP concentration against the logarithm of the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).[9]
β3-Adrenergic Agonist-Induced Lipolysis Assay
This protocol assesses the functional effect of β3-AR agonists on stimulating the breakdown of triglycerides in adipocytes.
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1 cells)
-
β3-adrenergic agonists
-
Isoproterenol (a non-selective β-agonist, used as a positive control)
-
Assay Buffer (e.g., Krebs-Ringer bicarbonate buffer with 2% BSA)
-
Glycerol assay kit
Procedure:
-
Culture and differentiate pre-adipocytes into mature adipocytes in a multi-well plate.
-
Wash the differentiated adipocytes with Assay Buffer.
-
Add fresh Assay Buffer containing serial dilutions of the β3-agonist or controls.
-
Incubate the plate at 37°C for a specified period (e.g., 1-3 hours).
-
Collect the supernatant (assay medium) from each well.
-
Measure the glycerol concentration in the supernatant using a glycerol assay kit according to the manufacturer's instructions.
-
Normalize the glycerol release to the total protein content or cell number in each well.
-
Plot the amount of glycerol released against the logarithm of the agonist concentration to determine the EC50 for lipolysis.[10][11]
Experimental Workflow Diagram
Caption: Workflow for comparing this compound and β3-AR agonists.
Conclusion
This compound and β3-adrenergic receptor agonists represent two distinct classes of ligands that interact with the β3-AR to produce different signaling outcomes. While β3-agonists are classical activators of the Gs-cAMP pathway, this compound acts as a potent antagonist of this pathway while simultaneously functioning as a biased agonist for the Gi-MAPK pathway.[1] This comparative guide provides quantitative data and detailed experimental protocols to aid researchers in selecting the appropriate tool for their studies of β3-adrenergic receptor pharmacology and signaling. The unique properties of this compound make it a valuable probe for dissecting the complexities of β3-AR function and exploring the therapeutic potential of biased agonism.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Selectivity and Maximum Response of Vibegron and Mirabegron for β3-Adrenergic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How β3‐adrenoceptor‐selective is mirabegron? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The new radioligand [(3)H]-L 748,337 differentially labels human and rat β3-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. zen-bio.com [zen-bio.com]
L748337: A Comparative Analysis of its Anti-Tumor Efficacy
For Immediate Release
This publication provides a comprehensive comparison of the anti-tumor effects of L748337, a potent and selective β3-adrenergic receptor (β3-AR) antagonist, with other relevant compounds. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the β3-AR in oncology.
Abstract
This compound has demonstrated significant anti-tumor activity, primarily in preclinical melanoma models. Its mechanism of action involves the blockade of the β3-adrenergic receptor, leading to the inhibition of downstream signaling pathways crucial for tumor cell proliferation and survival, such as the MAPK/ERK pathway. This guide presents a comparative analysis of this compound with another selective β3-AR antagonist, SR59230A, and the non-selective beta-blocker, propranolol. The objective is to provide a clear, data-driven comparison to inform further research and development in this area.
Comparative Efficacy of β-Adrenergic Receptor Antagonists
The anti-tumor effects of this compound, SR59230A, and propranolol have been evaluated in various cancer models, with a significant focus on melanoma. The following tables summarize the available quantitative data to facilitate a direct comparison of their performance.
Table 1: Receptor Binding Affinity (Ki in nM)
| Compound | β3-AR | β1-AR | β2-AR | Selectivity (β1/β3) | Selectivity (β2/β3) |
| This compound | 4.0[1] | 390[1] | 204[1] | 97.5 | 51 |
| SR59230A | - | - | - | - | - |
| Propranolol | - | - | - | Non-selective | Non-selective |
Note: Specific Ki values for SR59230A and propranolol at β3-AR were not consistently available in the reviewed literature. Propranolol is a well-established non-selective β-blocker.
Table 2: In Vitro Anti-Proliferative Activity (IC50 in µM)
| Compound | A375 (Melanoma) | P-3 (Acral Melanoma) | P-6 (Acral Melanoma) | B16F10 (Murine Melanoma) |
| This compound | - | - | - | Significant reduction at 10µM[2] |
| SR59230A | - | - | - | Significant reduction at 10µM[2] |
| Propranolol | 65.33 - 98.17[3][4] | 116.86 - 148.60[3][4] | 88.24 - 118.23[3][4] | No direct effect on proliferation in vitro[5] |
Note: IC50 values for this compound in melanoma cell lines were not explicitly found. The data for B16F10 cells indicates a significant reduction in proliferation at the tested concentration.
Table 3: In Vivo Anti-Tumor Activity
| Compound | Animal Model | Dosage | Tumor Growth Inhibition | Reference |
| This compound | B16F10 Melanoma (mice) | 5 mg/kg (i.p.) | Decreased tumor growth and vasculature | [1] |
| SR59230A | B16F10 Melanoma (mice) | 5 mg/kg (intra-tumor) | Reduced tumor growth and vasculature | [6] |
| Propranolol | A375 Xenograft (mice) | 2 mg/kg (i.p.) | Significant reduction in tumor volume | [3][7] |
| Propranolol | B16F10 Melanoma (mice) | 10-20 mg/kg/day | Significant inhibition of tumor growth | [5] |
Signaling Pathway Analysis
The anti-tumor effects of this compound and other β-blockers are largely attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival. The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated Kinase (ERK) pathway is a central mechanism affected by these compounds.
Caption: this compound inhibits β-AR, modulating the MAPK/ERK signaling cascade.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of compounds on cell proliferation.
-
Cell Seeding: Seed melanoma cells (e.g., A375, B16F10) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound, SR59230A, or propranolol for 24, 48, or 72 hours. Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following compound treatment.
-
Cell Treatment: Plate cells and treat with the compounds as described for the MTT assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot for Phosphorylated ERK (p-ERK)
This protocol is used to determine the activation state of the MAPK/ERK pathway.
-
Protein Extraction: Treat cells with the compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against p-ERK overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: Strip the membrane and re-probe with an antibody against total ERK to normalize for protein loading.
In Vivo Murine Melanoma Model
This protocol describes the establishment of a subcutaneous melanoma model to evaluate in vivo anti-tumor efficacy.
-
Cell Preparation: Culture B16F10 murine melanoma cells and harvest them during the logarithmic growth phase. Resuspend the cells in sterile PBS or saline.
-
Tumor Cell Inoculation: Subcutaneously inject 1x10⁵ to 2x10⁵ B16F10 cells into the flank of C57BL/6 mice.
-
Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups. Administer this compound, SR59230A, or propranolol via the desired route (e.g., intraperitoneal, intra-tumor).
-
Tumor Measurement: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).
Caption: Experimental workflow for evaluating anti-tumor effects.
Conclusion
The available data strongly suggest that this compound is a potent anti-tumor agent, particularly in melanoma, with a clear mechanism of action involving the inhibition of the β3-AR/MAPK signaling axis. Its high selectivity for the β3-AR over β1 and β2 subtypes may offer a favorable safety profile compared to non-selective beta-blockers like propranolol. While direct comparative studies are still somewhat limited, the evidence indicates that both selective β3-AR antagonists, this compound and SR59230A, demonstrate significant anti-proliferative and pro-apoptotic effects in melanoma models. Further head-to-head clinical and preclinical studies are warranted to fully elucidate the comparative efficacy and therapeutic potential of these agents in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Propranolol induced G0/G1/S phase arrest and apoptosis in melanoma cells via AKT/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biphasic effects of propranolol on tumour growth in B16F10 melanoma-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Propranolol induced G0/G1/S phase arrest and apoptosis in melanoma cells via AKT/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
L748337: A Comparative Analysis of a β3-Adrenergic Receptor Antagonist in Human vs. Rat Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the β3-adrenergic receptor antagonist, L748337, in human and rat models. The information presented herein is intended to support research and development efforts by offering a clear, objective comparison of the compound's performance, supported by available experimental data.
Executive Summary
This compound is a potent and selective antagonist of the human β3-adrenergic receptor (β3-AR). However, a significant species-dependent difference in its pharmacological profile exists, with considerably lower affinity for the rat β3-AR. This disparity is a critical consideration for the translation of preclinical findings from rat models to human clinical applications. This guide summarizes the key differences in binding affinity, functional activity, and signaling pathways, and provides detailed experimental protocols for the assays discussed. A notable gap in the publicly available data is the comprehensive pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound in both humans and rats.
Data Presentation
Table 1: Comparative Binding Affinity of this compound
| Species | Receptor | Preparation | Radioligand | Ki (nM) | Reference(s) |
| Human | β3-AR | CHO cells expressing human β3-AR | [3H]-L748,337 | 4.0 | [1] |
| β1-AR | CHO cells expressing human β1-AR | Not specified | 390 | [1] | |
| β2-AR | CHO cells expressing human β2-AR | Not specified | 204 | [1] | |
| Rat | β3-AR | CHO cells expressing rat β3-AR | [3H]-L748,337 | 12-95 | [2] |
Note: Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Comparative Functional Activity of this compound
| Species | Assay | Tissue/Cell Type | Effect | Potency (pEC50 / pA2) | Reference(s) |
| Human | cAMP Accumulation | CHO-K1 cells expressing human β3-AR | Antagonist (low efficacy agonist) | - | [3] |
| Erk1/2 Phosphorylation | CHO-K1 cells expressing human β3-AR | Biased Agonist | 11.6 | [3] | |
| p38 MAPK Phosphorylation | CHO-K1 cells expressing human β3-AR | Biased Agonist | 5.7 | [3] | |
| Rat | Bladder Strip Relaxation | Rat urinary bladder | Antagonist | 5.40 | [4] |
Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. pA2 is a measure of the potency of an antagonist.
Signaling Pathways
This compound exhibits complex signaling properties, acting as a conventional antagonist at the Gs-cAMP pathway while demonstrating biased agonism through the Gi-MAPK pathway in human cells.
References
- 1. Potent and selective human beta(3)-adrenergic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The new radioligand [(3)H]-L 748,337 differentially labels human and rat β3-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Validating the Selectivity of L748337 in New Experimental Systems: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the precise molecular interactions of a pharmacological tool is paramount. This guide provides a comprehensive framework for validating the selectivity of L748337, a potent β3-adrenergic receptor (β3-AR) antagonist, in novel experimental settings. By offering a direct comparison with other adrenergic modulators and detailing robust experimental protocols, this document serves as a critical resource for ensuring data integrity and accelerating therapeutic discovery.
This compound is a widely utilized selective antagonist for the β3-adrenergic receptor, playing a crucial role in studies related to cancer, nonalcoholic fatty liver disease (NAFLD), and cardiovascular diseases.[1] Its high affinity for the β3-AR over β1-AR and β2-AR subtypes makes it a valuable tool for dissecting the physiological and pathological roles of the β3-AR. However, the compound has also been reported to exhibit biased agonism, activating certain signaling pathways while antagonizing others. This guide outlines the necessary experimental approaches to thoroughly characterize the selectivity and activity profile of this compound in your specific system.
Comparative Selectivity Profile
The selectivity of this compound is best understood in the context of its binding affinities for the different adrenergic receptor subtypes. The following table summarizes the inhibition constants (Ki) of this compound and a commonly used, though less selective, β3-AR antagonist, SR59230A.
| Compound | β3-AR Ki (nM) | β1-AR Ki (nM) | β2-AR Ki (nM) | Selectivity (β1/β3) | Selectivity (β2/β3) |
| This compound | 4.0[1][2][3] | 390[1][2] | 204[1][2] | 97.5-fold | 51-fold |
| SR59230A | ~16 | ~32 | ~25 | ~2-fold | ~1.6-fold |
Note: Ki values for SR59230A are approximate and can vary between studies.
This data clearly demonstrates the superior selectivity of this compound for the β3-AR compared to SR59230A.[3]
Experimental Protocols for Selectivity Validation
To validate the selectivity of this compound in a new experimental system, a multi-faceted approach employing both binding and functional assays is recommended.
Radioligand Binding Assays
Radioligand binding assays directly measure the affinity of a compound for a receptor. A tritiated version of this compound, [3H]-L748337, has been developed and can be used to selectively label human β3-adrenoceptors.[4]
Objective: To determine the binding affinity (Ki) of this compound for β1-AR, β2-AR, and β3-AR in your cell or tissue preparation.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cells recombinantly expressing individual human β1-AR, β2-AR, or β3-AR subtypes, or from the tissue of interest.
-
Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Radioligand: Use [3H]-L748337 for β3-AR binding. For β1-AR and β2-AR, use established radioligands such as [3H]-CGP12177 or [3H]-dihydroalprenolol.
-
Competition Binding: Incubate the membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound.
-
Separation and Counting: Separate bound from free radioligand by rapid filtration and quantify radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the biological response following receptor activation or inhibition.
The canonical signaling pathway for β-adrenergic receptors involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). Antagonism of this pathway is a key indicator of this compound's primary mechanism.
Objective: To assess the ability of this compound to inhibit agonist-induced cAMP production.
Methodology:
-
Cell Culture: Use cells endogenously or recombinantly expressing the β-adrenergic receptor subtypes.
-
Agonist Stimulation: Pre-incubate the cells with varying concentrations of this compound before stimulating with a β-AR agonist (e.g., isoproterenol, a non-selective agonist, or mirabegron, a β3-AR selective agonist).
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.
-
Data Analysis: Plot the concentration-response curves for the agonist in the presence and absence of this compound to determine the antagonist's potency (IC50 or pA2 value).
This compound has been shown to act as a biased agonist by activating the MAPK/Erk1/2 signaling pathway, independent of Gs-cAMP signaling.[1][5] It is crucial to investigate this phenomenon in your experimental system.
Objective: To determine if this compound induces the phosphorylation of Erk1/2.
Methodology:
-
Cell Treatment: Treat cells expressing β3-AR with increasing concentrations of this compound. Include a positive control, such as a known growth factor.
-
Protein Extraction: Lyse the cells at various time points and extract total protein.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated Erk1/2 (p-Erk1/2) and total Erk1/2.
-
Data Analysis: Quantify the band intensities to determine the ratio of p-Erk1/2 to total Erk1/2.
Visualizing the Molecular Interactions and Experimental Workflow
To aid in the conceptualization of these validation studies, the following diagrams illustrate the key signaling pathways and the experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-748,337 | Adrenergic β3 Receptors | Tocris Bioscience [tocris.com]
- 3. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The new radioligand [(3)H]-L 748,337 differentially labels human and rat β3-adrenoceptors [pubmed.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
Assessing the Reproducibility of L748337 Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L748337, a potent and selective β3-adrenergic receptor antagonist, with other relevant compounds. The objective is to offer a thorough assessment of its research findings by presenting quantitative data, detailed experimental protocols, and clear visualizations of its mechanism of action. This information is intended to aid researchers in reproducing and building upon existing studies related to this compound.
Comparative Analysis of β3-Adrenergic Receptor Antagonists
The selectivity and potency of β-adrenergic receptor antagonists are critical for their therapeutic efficacy and safety profile. The following table summarizes the binding affinities (Ki in nM) of this compound and other commonly used antagonists for the human β1, β2, and β3-adrenergic receptors. Lower Ki values indicate higher binding affinity.
| Compound | β1-AR Ki (nM) | β2-AR Ki (nM) | β3-AR Ki (nM) | Selectivity (β1/β3) | Selectivity (β2/β3) |
| This compound | 390[1] | 204[1] | 4.0[1] | 97.5 | 51 |
| L748,328 | 467[1] | 99[1] | 3.7[1] | 126.2 | 26.8 |
| SR59230A | 408 | 648 | 40 | 10.2 | 16.2 |
| CGP 20712A | - | - | - | - | - |
| ICI 118551 | - | - | - | - | - |
| Propranolol | - | - | - | - | - |
| Bupranolol | - | - | - | - | - |
| Carvedilol | - | - | - | - | - |
| Nebivolol | - | - | - | - | - |
| Bisoprolol | - | - | - | - | - |
| Timolol | - | - | - | - | - |
Data for some compounds were not available in the initial search and are marked as "-". Further literature review may be required to populate these fields.
Experimental Protocols
Reproducibility in scientific research is contingent on the detailed reporting of experimental methods. This section provides a comprehensive protocol for a radioligand binding assay, a fundamental technique used to characterize the interaction of ligands with their receptors.
Radioligand Binding Assay for β-Adrenergic Receptors
This protocol is adapted from established methodologies for determining the binding affinity of antagonists to β-adrenergic receptors expressed in cell membranes.[2][3]
1. Membrane Preparation:
-
Culture cells stably expressing the human β1, β2, or β3-adrenergic receptor subtype.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membrane fraction by high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C).
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.
2. Competition Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the following in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA).
-
A fixed concentration of a suitable radioligand (e.g., [3H]-CGP 12177 for β1/β2 or a specific β3 radioligand). The concentration should be close to its Kd value for the receptor.
-
Increasing concentrations of the unlabeled antagonist (e.g., this compound or other test compounds).
-
The prepared cell membranes.
-
-
For determining non-specific binding, a high concentration of a non-selective antagonist (e.g., 10 µM propranolol) is added to a set of wells.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Filtration and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the competing ligand.
-
Plot the specific binding as a percentage of the maximum specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental processes involved in this compound research, the following diagrams have been generated using the DOT language.
β3-Adrenergic Receptor Signaling Pathway
This compound acts as an antagonist at the β3-adrenergic receptor, which is known to couple to the Gi protein, leading to the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.
Caption: β3-AR Gi-coupled MAPK signaling pathway.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps involved in performing a radioligand binding assay to determine the affinity of a compound for a specific receptor.
Caption: Workflow for a radioligand binding assay.
This guide provides a foundational framework for assessing the reproducibility of research findings related to this compound. By presenting comparative data, detailed methodologies, and clear visual representations, it is our hope that this resource will facilitate further investigation and a deeper understanding of this important pharmacological tool.
References
Safety Operating Guide
Proper Disposal Procedures for L748337: A Guide for Laboratory Professionals
Disclaimer: The following guidelines for the proper disposal of L748337 are based on general laboratory safety principles. A specific Safety Data Sheet (SDS) for this compound was not found during the information gathering process. It is crucial for all personnel to consult the official SDS provided by the manufacturer for detailed and specific handling and disposal instructions. In the absence of an SDS, this compound should be treated as a potentially hazardous substance.
Essential Safety and Logistical Information
Before handling or disposing of this compound, a thorough understanding of its properties and potential hazards is necessary. As a biologically active compound, a β3-adrenoceptor antagonist, caution is advised.
Hazard Assessment:
Given the lack of a specific SDS, a conservative approach to hazard assessment is recommended. Assume the compound may have uncharacterized toxicological properties. Therefore, appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling of the solid compound should be performed in a manner that avoids the generation of dust.
Storage:
For short-term storage, this compound should be kept at +4°C. For long-term storage, a temperature of -20°C is recommended.[1]
Quantitative Data Summary
| Property | Value |
| Molecular Weight | 497.61 g/mol |
| Molecular Formula | C₂₆H₃₁N₃O₅S |
| Purity | ≥98% |
| Solubility in DMSO | up to 100 mM |
| Solubility in Ethanol | up to 10 mM |
Disposal Protocols
The proper disposal of this compound requires segregation based on its physical state (solid or in solution) and the nature of contaminated materials.
Solid this compound Waste:
-
Collection: Unused or waste solid this compound should be collected in a clearly labeled, sealed container. The label must identify the contents as "this compound Waste".
-
Disposal: This waste must be disposed of through your institution's hazardous waste program. Do not mix with regular laboratory trash.
This compound in Solution (e.g., DMSO or Ethanol):
-
Collection: Solutions of this compound should be collected in a designated, sealed, and compatible waste container for organic solvents.[2] The container must be clearly labeled with the contents, including the solvent used (e.g., "this compound in DMSO Waste").
-
Disposal: This liquid waste must be disposed of through your institution's hazardous chemical waste program.[2] Do not pour down the drain.
Contaminated Materials:
-
Non-Sharp Solid Waste: Items such as gloves, absorbent pads, and weighing papers contaminated with this compound should be collected in a sealed, labeled bag and disposed of as hazardous solid waste.
-
Sharps: Contaminated needles, syringes, and other sharps must be placed in a designated sharps container for hazardous waste.
-
Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (such as ethanol) to dissolve any residual this compound. This rinseate must be collected and disposed of as hazardous liquid waste. Following the initial rinse, the glassware can be washed using standard laboratory procedures.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste streams.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
References
Personal protective equipment for handling L748337
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of L748337, a potent and selective β3-adrenergic receptor antagonist. Adherence to these guidelines is critical for ensuring laboratory safety and the integrity of experimental outcomes.
Product Information and Physical Properties
This compound is a research chemical used in studies related to the β3-adrenergic receptor. It is crucial to handle this compound with care, following all applicable safety regulations.
| Property | Value |
| CAS Number | 244192-94-7 |
| Molecular Formula | C₂₆H₃₁N₃O₅S |
| Molecular Weight | 497.61 g/mol |
| Appearance | Solid powder |
| Purity | ≥98% |
Storage and Stability
Proper storage is vital to maintain the chemical's integrity and prevent degradation.
| Condition | Duration |
| -80°C | 6 months |
| -20°C | 1 month |
Note: Stock solutions should be stored sealed and away from moisture[1]. For short-term storage of a few days to weeks, 0-4°C is acceptable. The product is stable for several weeks during standard shipping conditions[2].
Solubility
The solubility of this compound varies depending on the solvent.
| Solvent | Maximum Concentration |
| DMSO | 100 mM |
| Ethanol | 10 mM |
Personal Protective Equipment (PPE)
Due to the potent nature of this compound, appropriate personal protective equipment must be worn at all times during handling.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety Glasses/Goggles | With side shields |
| Body Protection | Laboratory Coat | Standard |
| Respiratory | Fume Hood | All handling of the solid and preparation of stock solutions should be performed in a certified chemical fume hood. |
Operational Plan: Handling and Preparation of Stock Solutions
Follow these procedural steps for safe handling and preparation of this compound stock solutions.
Experimental Workflow for this compound Handling
Caption: A step-by-step workflow for the safe handling, preparation, and use of this compound in a laboratory setting.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect all disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound in a designated, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed hazardous waste container.
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Protocol: In Vitro Cell-Based Assay
This protocol provides a general methodology for assessing the activity of this compound in a cell-based assay.
| Step | Procedure |
| 1. Cell Culture | Culture cells of interest (e.g., CHO-K1 cells stably expressing the human β3-adrenoceptor) in appropriate media and conditions until they reach the desired confluency. |
| 2. Compound Preparation | Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture media to achieve the desired final concentrations. |
| 3. Treatment | Remove the culture media from the cells and replace it with the media containing the various concentrations of this compound. Include appropriate vehicle controls. |
| 4. Incubation | Incubate the cells for the predetermined time period to allow for the compound to exert its effects. |
| 5. Endpoint Analysis | Analyze the cellular response. For example, to assess the effect on MAPK signaling, lyse the cells and perform a Western blot to detect the phosphorylation of Erk1/2 and p38 MAPK. |
Mechanism of Action and Signaling Pathway
This compound is a selective antagonist of the β3-adrenergic receptor. Interestingly, while it antagonizes the Gs-cAMP pathway, it has been shown to act as a biased agonist, activating the Gi-coupled MAPK signaling pathway[1][2].
Signaling Pathway of this compound
Caption: this compound binds to the β3-adrenergic receptor, leading to the activation of the Gi-coupled MAPK signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The beta3-adrenoceptor agonist 4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]-phenyl]-benzenesulfonamide (L755507) and antagonist (S)-N-[4-[2-[[3-[3-(acetamidomethyl)phenoxy]-2-hydroxypropyl]amino]-ethyl]phenyl]benzenesulfonamide (this compound) activate different signaling pathways in Chinese hamster ovary-K1 cells stably expressing the human beta3-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
